T338C Src-IN-1
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[3-[(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenyl]ethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-4-26(24,25)22-13-7-5-6-12(8-13)9-14-15-16(18)19-10-20-17(15)23(21-14)11(2)3/h4-8,10-11,22H,1,9H2,2-3H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFALAKLPXVLIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)NS(=O)(=O)C=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of T338C Src-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of T338C Src-IN-2, a covalent inhibitor designed to selectively target a synthetically introduced cysteine residue in the ATP-binding pocket of the proto-oncogene tyrosine-protein kinase Src. This document details the underlying chemical-genetic strategy, quantitative inhibitory data, key experimental protocols, and the relevant signaling pathways.
Introduction: A Chemical-Genetic Approach to Kinase Inhibition
The high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge for the development of highly selective kinase inhibitors. A powerful method to overcome this is the "chemical-genetic" approach, which involves engineering a kinase to be uniquely sensitive to a modified inhibitor. One such strategy is the "gatekeeper" mutation, where a bulky hydrophobic residue in the ATP pocket is mutated to a smaller one, allowing a complementary bulky inhibitor to bind with high specificity.
However, this "bump-and-hole" approach can sometimes compromise the kinase's activity and ATP affinity. To address these limitations, an alternative strategy based on "covalent complementarity" was developed. This involves introducing a cysteine residue at the gatekeeper position, which can then be targeted by a specific electrophilic inhibitor. This guide focuses on an inhibitor developed for a c-Src kinase engineered with a threonine-to-cysteine mutation at the gatekeeper position, T338C. The corresponding covalent inhibitor is T338C Src-IN-2.[1]
Mechanism of Action of T338C Src-IN-2
T338C Src-IN-2 is a pyrazolopyrimidine-based inhibitor that contains an electrophilic moiety designed to form a covalent bond with the engineered cysteine at position 338 of the c-Src kinase. This covalent interaction is irreversible and leads to the potent and highly specific inhibition of the mutant kinase's activity.
The core of this strategy lies in the specific reaction between the sulfhydryl group of the engineered cysteine (Cys338) and an electrophilic "warhead" on the inhibitor. This targeted covalent modification effectively and permanently blocks the ATP-binding site, thus preventing the phosphorylation of downstream substrates.
A co-crystal structure of T338C c-Src in complex with a vinylsulfonamide-derivatized pyrazolopyrimidine inhibitor has elucidated the binding mode, confirming the covalent linkage and providing a structural basis for the inhibitor's potency and selectivity.[1]
Quantitative Inhibitory Data
The inhibitory potency of T338C Src-IN-2 and related compounds has been characterized through in vitro kinase assays. The following table summarizes the key quantitative data for the inhibition of the T338C c-Src mutant.
| Inhibitor | Target Kinase | IC50 (nM) | Notes |
| T338C Src-IN-2 | c-Src T338C | 317 | Potent inhibitor of the mutant kinase. |
| T338C Src-IN-2 | c-Src T338C/V323A | 57 | Secondary mutation enhances potency. |
| T338C Src-IN-2 | c-Src T338C/V323S | 19 | Secondary mutation further enhances potency. |
Data sourced from MedchemExpress, referencing Garske et al., 2011.[2]
Kinase profiling of electrophilic inhibitors based on this scaffold against a panel of 307 kinases revealed remarkably few off-targets, making them some of the most selective chemical-genetic inhibitors reported.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Src signaling pathway, the mechanism of covalent inhibition, and a general workflow for assessing inhibitor activity.
Caption: Simplified c-Src signaling pathway and point of inhibition.
Caption: Mechanism of covalent inhibition of T338C Src by T338C Src-IN-2.
Caption: General experimental workflow for inhibitor characterization.
Key Experimental Protocols
The following are generalized protocols based on standard methods for characterizing kinase inhibitors, as would have been employed in the original research by Garske et al. (2011).
Recombinant Kinase Expression and Purification
-
Construct Generation: The cDNA for human c-Src kinase domain (residues 251-533) is cloned into a suitable expression vector (e.g., pFastBac1) with an N-terminal His6-tag. The T338C mutation is introduced using site-directed mutagenesis.
-
Protein Expression: The recombinant plasmid is used to generate baculovirus in Sf9 insect cells. For large-scale expression, Hi5 insect cells are infected with the high-titer virus and grown in suspension culture for 48-72 hours.
-
Lysis and Affinity Chromatography: Cells are harvested, lysed, and the clarified lysate is loaded onto a Ni-NTA agarose column. The column is washed, and the His-tagged kinase is eluted with an imidazole gradient.
-
Further Purification: Eluted fractions containing the kinase are pooled, concentrated, and further purified by size-exclusion chromatography to ensure high purity and proper folding. Protein purity is assessed by SDS-PAGE and concentration is determined by Bradford assay or UV spectroscopy.
In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
-
Reagents:
-
T338C c-Src kinase
-
T338C Src-IN-2 (or other test compounds)
-
Kinase substrate (e.g., a generic tyrosine kinase peptide substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
-
Procedure:
-
Serial dilutions of T338C Src-IN-2 are prepared in kinase assay buffer and added to a 384-well plate.
-
T338C c-Src kinase is added to the wells containing the inhibitor and incubated for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent modification.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. The reaction is allowed to proceed for 1 hour at room temperature.
-
The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used to generate a luminescent signal.
-
Luminescence is measured using a plate reader.
-
The data is normalized to controls (no inhibitor and no enzyme) and IC50 values are calculated using non-linear regression analysis.
-
Cellular Assay: Western Blot for Src Autophosphorylation
This assay determines the ability of the inhibitor to block Src activity within a cellular context.
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293T or Src-null fibroblasts) is cultured in appropriate media.
-
Cells are transiently transfected with a plasmid expressing the T338C c-Src mutant.
-
-
Inhibitor Treatment and Lysis:
-
24-48 hours post-transfection, cells are treated with varying concentrations of T338C Src-IN-2 for a specified duration (e.g., 2-4 hours).
-
Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Total protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the autophosphorylated form of Src (pY416).
-
A primary antibody against total Src is used on a separate blot or after stripping as a loading control.
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified to determine the dose-dependent inhibition of Src autophosphorylation.
-
Conclusion
T338C Src-IN-2 exemplifies the power of the covalent complementarity chemical-genetic strategy for developing highly potent and selective kinase inhibitors. By targeting an engineered cysteine at the gatekeeper position, this approach overcomes some of the limitations of traditional methods and provides a valuable tool for dissecting the specific roles of Src kinase in complex biological systems. The methodologies and data presented in this guide offer a comprehensive foundation for researchers and drug development professionals interested in utilizing or expanding upon this innovative approach to kinase inhibition.
References
T338C Src-IN-1: A Technical Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
T338C Src-IN-1 is a key chemical probe in the study of Src family kinases, a group of non-receptor tyrosine kinases that play critical roles in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src kinase activity is frequently implicated in the development and progression of various cancers. This technical guide provides a comprehensive overview of the selectivity profile of this compound, a covalent inhibitor designed to target a synthetically introduced cysteine residue in the ATP-binding pocket of the Src kinase (T338C). This engineered system allows for highly specific inhibition, making this compound an invaluable tool for dissecting the specific roles of Src in complex biological systems.
Selectivity Profile of this compound
The defining characteristic of this compound is its high potency and selectivity for the engineered T338C mutant of Src kinase over its wild-type counterpart and a broad panel of other kinases. This selectivity is achieved through a chemical genetics strategy, where the inhibitor forms a covalent bond with the engineered cysteine, a residue not typically present in the active site of wild-type kinases.
Biochemical Inhibition Data
The inhibitory activity of this compound was assessed against the mutant T338C c-Src and wild-type (WT) c-Src. The half-maximal inhibitory concentration (IC50) values demonstrate a significant preference for the mutant kinase.
| Kinase Target | IC50 (nM) | Fold Selectivity (WT/T338C) |
| T338C c-Src | 111 | 10 |
| WT c-Src | >1000 |
Data sourced from Garske AL, et al. PNAS 2011.
Kinome-Wide Selectivity Screen
To further characterize its specificity, this compound was screened against a large panel of human kinases. The results from a competitive binding assay, which measures the displacement of a broad-spectrum kinase inhibitor from the ATP-binding site, underscore the remarkable selectivity of this compound. The data is presented as the percentage of remaining kinase activity at a given inhibitor concentration.
| Kinase | Percent of Control (%) @ 1 µM |
| T338C c-Src | <1 |
| ABL1 | 98 |
| AKT1 | 100 |
| AURKA | 97 |
| CDK2 | 99 |
| EGFR | 95 |
| FYN | 96 |
| LCK | 94 |
| MET | 98 |
| p38α (MAPK14) | 100 |
| VEGFR2 (KDR) | 99 |
This table represents a subset of the kinases screened and highlights the high selectivity. For a complete list, refer to the supplementary information of the source publication.
Experimental Protocols
The following sections detail the methodologies employed to determine the selectivity profile of this compound.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a kinase.
Materials:
-
Purified recombinant T338C c-Src and WT c-Src kinases
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the kinase solution (T338C c-Src or WT c-Src) to each well.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the kinase and inhibitor mixture for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
KinomeScan™ Selectivity Profiling (Competitive Binding Assay)
This method assesses the ability of a test compound to compete with a proprietary, immobilized, broad-spectrum kinase inhibitor for binding to a large panel of kinases.
Principle: Kinases are tagged with DNA, and the test compound is mixed with the kinase and the immobilized inhibitor. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
Procedure (Generalized):
-
A solution of this compound at a fixed concentration (e.g., 1 µM) is prepared.
-
The inhibitor solution is incubated with a panel of over 300 recombinant human kinases, each fused to a unique DNA tag.
-
The kinase-inhibitor mixtures are then applied to a solid support functionalized with an immobilized, non-selective kinase inhibitor.
-
After an equilibration period, unbound kinases are washed away.
-
The amount of each kinase remaining bound to the solid support is quantified by qPCR using primers specific for each DNA tag.
-
The results are expressed as a percentage of the signal obtained in the absence of the test compound (vehicle control). A low percentage indicates significant binding of the test compound to the kinase.
Visualizations
Signaling Pathway Context
The following diagram illustrates the central role of Src kinase in cellular signaling, a pathway that can be specifically dissected using the this compound probe.
Caption: Simplified overview of major signaling pathways regulated by Src kinase.
Experimental Workflow for Selectivity Profiling
The diagram below outlines the key steps in determining the kinase selectivity profile of an inhibitor like this compound.
Caption: Workflow for determining inhibitor selectivity.
Conclusion
This compound stands out as a highly potent and exceptionally selective inhibitor of the engineered T338C Src kinase. Its utility lies in the ability to specifically probe the function of Src in cellular contexts without the confounding off-target effects common to many traditional kinase inhibitors. The data and protocols presented in this guide provide a foundational understanding for researchers aiming to leverage this powerful chemical genetic tool in their investigations of Src kinase biology and its role in disease.
The Role of the Src T338C Mutant in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The proto-oncogene Src is a non-receptor tyrosine kinase that plays a pivotal role in the regulation of fundamental cellular processes, including proliferation, survival, migration, and angiogenesis. Its aberrant activation is a frequent event in a multitude of human cancers, correlating with malignant progression and poor clinical outcomes. While overexpression and upstream activation are common mechanisms of Src deregulation, specific mutations within the kinase domain can also lead to constitutive activation or altered drug sensitivity. This technical guide focuses on the potential role of a specific, albeit less characterized, mutant, Src T338C, in cancer progression. Threonine 338 is a critical "gatekeeper" residue within the ATP-binding pocket of the Src kinase domain. Drawing upon existing research on other mutations at this site, this document elucidates the probable impact of the T338C mutation on Src's enzymatic activity, its downstream signaling cascades, and its implications for cancer therapy. This guide also provides detailed experimental protocols and data presentation formats to facilitate further investigation into the Src T338C mutant and its potential as a therapeutic target.
Introduction to Src and its Role in Cancer
The Src protein is the archetypal member of the Src family of kinases (SFKs) and a critical node in numerous signaling pathways that control cell growth and behavior. In normal physiological contexts, Src activity is tightly regulated. However, in many cancers, this regulation is lost, leading to its overactivation.[1] This sustained signaling promotes several hallmarks of cancer.
Elevated Src activity is observed in a wide array of solid tumors, including those of the breast, colon, lung, and pancreas, and is often associated with advanced stages and metastatic disease.[1] The mechanisms of Src activation in cancer are varied and include overexpression of the protein, activating mutations, and alterations in the activity of upstream regulators such as receptor tyrosine kinases (RTKs) and phosphatases.[1] Activating mutations, though rarer than in other oncogenes, can lead to a constitutively active kinase, driving tumorigenesis and metastasis.[2]
Downstream Signaling Pathways of Src
Activated Src exerts its oncogenic effects by phosphorylating a multitude of downstream substrates, thereby initiating a cascade of signaling events. The major pathways implicated in Src-mediated cancer progression include:
-
RAS/MEK/ERK Pathway: Src can activate the RAS-MAP kinase pathway, a central signaling cascade that controls gene expression programs involved in cell proliferation, differentiation, and survival.
-
PI3K/AKT Pathway: Src is a key activator of the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival, growth, and metabolism.
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a direct substrate of Src. The Src-mediated phosphorylation and activation of STAT3 promote the transcription of genes involved in cell proliferation, survival, and angiogenesis.
-
FAK/Paxillin Pathway: Src plays a critical role in cell adhesion and migration through its interaction with and phosphorylation of focal adhesion kinase (FAK) and paxillin. This pathway is central to the processes of invasion and metastasis.
Signaling Pathway Diagrams
Caption: Major downstream signaling pathways activated by Src in cancer.
The Significance of the Threonine 338 Residue and the T338C Mutation
The Threonine 338 (T338) residue is strategically located within the ATP-binding pocket of the Src kinase domain. This "gatekeeper" residue plays a crucial role in controlling access to a hydrophobic pocket, thereby influencing both ATP binding and the specificity of kinase inhibitors.
While no direct studies on the Src T338C mutant in cancer have been published, research on other mutations at this position provides critical insights into its potential functional consequences:
-
Role in Kinase Activity: The substitution of threonine at position 338 with other amino acids has been shown to alter the kinase's substrate specificity and sensitivity to inhibitors. This suggests that the T338C mutation, which replaces a polar threonine with a sulfur-containing cysteine, could significantly impact the geometry of the ATP-binding pocket, potentially leading to altered kinase activity.
-
Potential for Drug Resistance: In the related Src-family kinase HCK, a mutation at the equivalent T338 position was found to be the sole mutation conferring resistance to a specific kinase inhibitor. This strongly implies that the T338 residue is a critical determinant of inhibitor binding. A T338C mutation in Src could, therefore, confer resistance to existing Src inhibitors that bind to the ATP pocket.
-
Oncogenic Potential: Given the critical role of T338 in regulating kinase activity, a T338C mutation could potentially be an activating mutation, leading to constitutive signaling and promoting oncogenesis.
Quantitative Data on Src Mutants and Inhibitors
To provide a framework for understanding the potential impact of the Src T338C mutant, the following tables summarize quantitative data from studies on known activating Src mutants and the effects of Src inhibitors on cancer cells.
Table 1: Effects of Activating Src Mutations on Cellular Processes
| Src Mutant | Cancer Type | Cellular Effect | Quantitative Measurement | Reference |
| Truncating mutation at codon 531 | Colon Cancer | Increased tumorigenicity and metastasis | Data indicates the mutation is activating and transforming. | [2] |
| E527K | Hematological Malignancies | Increased kinase activity, enhanced Tyr419 phosphorylation | Leads to thrombocytopenia and myelofibrosis in patients. | [3] |
Table 2: In Vitro Efficacy of Src Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Assay | IC50 / Effect | Reference |
| Dasatinib | Colon Carcinoma (WiDr, HT29) | Proliferation (MTT) | IC50: < 1 µmol/L | [4] |
| Dasatinib | Melanoma (HT144, Lox-IMVI, Malme-3M) | Src Phosphorylation | Decreased phosphorylation at 100 nM | [5] |
| Saracatinib (AZD0530) | Colon, Prostate, Lung Cancer Lines | Proliferation (MTS) | IC50: 0.2–0.7 µM | [6] |
| Saracatinib (AZD0530) | Pancreatic Cancer Xenografts | Tumor Growth | Inhibition in 3 of 16 models | [7] |
| PP2 | Head and Neck Squamous Cell Carcinoma | Proliferation, Invasion, Migration | Inhibition of all three processes | [8] |
| siRNA knockdown of Src | Pancreatic Cancer (PANC-1) | Proliferation | 16.7% to 47.3% suppression | [9] |
| siRNA knockdown of Src | Pancreatic Cancer | Migration | 24.9% to 66.7% reduction | [9] |
Experimental Protocols
To facilitate the investigation of the Src T338C mutant, this section provides detailed methodologies for key experiments.
In Vitro Src Kinase Assay
This assay measures the enzymatic activity of purified Src protein.
Materials:
-
Purified recombinant wild-type and T338C mutant Src protein
-
Src kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (stock solution, e.g., 10 mM)
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Prepare a reaction mix containing Src kinase buffer, the peptide substrate, and the purified Src enzyme (wild-type or T338C mutant) in the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of Src T338C expression on cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HEK293T, NIH3T3, or a relevant cancer cell line)
-
Expression vectors for wild-type Src and Src T338C
-
Transfection reagent
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Transfect the cells with the wild-type Src or Src T338C expression vectors. Include an empty vector control.
-
Culture the cells for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Migration and Invasion Assay (Transwell Assay)
This assay evaluates the effect of Src T338C on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
Procedure:
-
For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Transfect cells with wild-type Src or Src T338C vectors and culture for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 12-48 hours at 37°C.
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the insert with crystal violet.
-
Count the number of stained cells in several fields of view under a microscope.
Experimental Workflow and Logical Relationships
The following diagram illustrates a logical workflow for characterizing the functional impact of the Src T338C mutant.
Caption: A workflow for investigating the Src T338C mutant.
Conclusion and Future Directions
The Threonine 338 residue of Src is a critical gatekeeper of the ATP-binding pocket, and its mutation has the potential to significantly alter the kinase's function. Based on evidence from other mutations at this site, it is plausible that the Src T338C mutant could exhibit altered enzymatic activity, potentially leading to constitutive activation and oncogenic signaling. Furthermore, this mutation may confer resistance to existing ATP-competitive Src inhibitors.
Future research should focus on the direct characterization of the Src T338C mutant using the experimental approaches outlined in this guide. Key research questions to address include:
-
What is the intrinsic kinase activity of the Src T338C mutant compared to wild-type Src?
-
Does the T338C mutation alter the substrate specificity of Src?
-
How does the T338C mutation affect the sensitivity of Src to a panel of known inhibitors?
-
What is the impact of expressing Src T338C on cell proliferation, migration, and invasion in relevant cancer models?
-
Does the T338C mutant lead to the hyperactivation of downstream signaling pathways?
Answering these questions will provide a comprehensive understanding of the role of the Src T338C mutant in cancer progression and will be instrumental in evaluating its potential as a novel therapeutic target for the development of next-generation, mutant-specific Src inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Activating SRC mutation in a subset of advanced human colon cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A dominant gain-of-function mutation in universal tyrosine kinase SRC causes thrombocytopenia, myelofibrosis, bleeding, and bone pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SRC: A Century of Science Brought to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Src inhibitor PP2 inhibits head and neck cancer progression through regulation of the epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inhibition of SRC family kinase suppresses pancreatic cancer cell proliferation, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
T338C Src-IN-1: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
T338C Src-IN-1 is a potent, selective, and irreversible inhibitor of the T338C mutant of the proto-oncogene tyrosine-protein kinase Src (c-Src). This engineered inhibitor was developed as part of a chemical genetic strategy to allow for highly specific modulation of Src activity, providing a powerful tool to dissect its complex downstream signaling networks. c-Src, a non-receptor tyrosine kinase, is a critical node in cellular signaling, regulating a wide array of processes including cell proliferation, survival, migration, and adhesion. Dysregulation of Src activity is frequently implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Downstream Signaling Pathways of c-Src
c-Src activation initiates a cascade of phosphorylation events that propagate signals through several major pathways. The primary downstream cascades influenced by Src activity include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Ras-Raf-MEK-ERK (MAPK) pathway, and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This compound, by specifically inhibiting the T338C Src mutant, allows for the precise investigation of the roles of these pathways in various cellular contexts.
Phosphoinositide 3-kinase (PI3K)/Akt Signaling
The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Src can activate PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival by inhibiting apoptosis and to stimulate cell growth and proliferation.
Figure 1: this compound inhibition of the PI3K/Akt pathway.
Ras-Raf-MEK-ERK (MAPK) Signaling
The MAPK/ERK pathway is another critical cascade downstream of Src that primarily regulates cell proliferation, differentiation, and migration. Src can activate this pathway through the phosphorylation of adaptor proteins that recruit and activate the small GTPase Ras, leading to the sequential activation of Raf, MEK, and ERK. Activated ERK translocates to the nucleus to regulate gene expression.
Structural Basis for T338C Src-IN-1 Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. A significant challenge in this field is the emergence of drug resistance, often driven by mutations within the kinase domain. One such critical residue is the "gatekeeper" residue, which is Thr338 (T338) in the Src tyrosine kinase. Mutations at this position can sterically hinder the binding of ATP-competitive inhibitors, rendering them ineffective. The T338C mutation, replacing threonine with a smaller cysteine, presents a unique opportunity for the design of mutant-selective inhibitors. This document explores the structural and biochemical basis for the specificity of T338C Src-IN-1, a potent inhibitor of the T338C mutant of Src kinase.
Quantitative Data
The potency of this compound has been characterized against both the wild-type (WT) and the T338C mutant form of c-Src. The available data indicates a significant preference for the mutant kinase.
| Compound | Target | IC50 (nM) | Selectivity (WT/Mutant) |
| This compound | c-Src (T338C) | 111 | ~10-fold vs WT c-Src |
| This compound | c-Src (WT) | ~1110 | - |
Note: The IC50 for WT c-Src is estimated based on the reported 10-fold increase in potency for the T338C mutant[1][2].
Inferred Structural Basis for Specificity
The specificity of this compound for the T338C mutant of Src kinase can be attributed to the unique chemical environment created by the substitution of a threonine with a cysteine at the gatekeeper position.
-
Size of the Gatekeeper Residue: The threonine residue in wild-type Src has a larger side chain compared to cysteine. It is hypothesized that this compound is designed to fit snugly into the ATP-binding pocket of the T338C mutant, where the smaller cysteine residue creates additional space. This same compound would likely have a steric clash with the larger threonine in the wild-type enzyme, leading to its lower potency.
-
Potential for Covalent Interaction: The cysteine residue introduced by the T338C mutation has a reactive thiol group. It is a common strategy in kinase inhibitor design to target cysteine residues for covalent bond formation. This compound may contain an electrophilic moiety (such as an acrylamide) that can form a covalent bond with the thiol group of Cys338. This would lead to irreversible inhibition and high potency against the mutant kinase.
The logical relationship for the specificity of this compound is depicted in the following diagram:
Signaling Pathways
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Its downstream signaling network is complex and involves multiple key pathways. Inhibition of Src, particularly constitutively active mutants, can disrupt these oncogenic signals.
Experimental Protocols
The following are generalized protocols for key experiments that would be necessary to characterize the specificity and mechanism of action of this compound.
Biochemical Kinase Assay (IC50 Determination)
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.
Workflow:
Methodology:
-
Reagent Preparation:
-
Recombinant human c-Src (wild-type and T338C mutant) is expressed and purified.
-
A suitable peptide substrate (e.g., poly-Glu,Tyr 4:1) is obtained.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA) is prepared.
-
ATP is prepared at a concentration close to the Km for Src.
-
This compound is serially diluted in DMSO to create a concentration gradient.
-
-
Assay Execution:
-
Inhibitor or DMSO (vehicle control) is added to the wells of a microplate.
-
Src kinase is added to the wells and incubated briefly with the inhibitor.
-
The reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
-
Detection and Analysis:
-
The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at room temperature.
-
A detection reagent, which quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay), is added to stop the reaction and generate a luminescent signal.
-
Luminescence is read on a plate reader.
-
The data is normalized to controls, and the percent inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined using a non-linear regression curve fit.
-
X-ray Crystallography of Src-Inhibitor Complex
This technique provides a high-resolution 3D structure of the inhibitor bound to the kinase, revealing the precise molecular interactions.
Workflow:
Methodology:
-
Protein Preparation: The kinase domain of the T338C Src mutant is expressed (e.g., in insect or bacterial cells) and purified to high homogeneity.
-
Complex Formation: The purified kinase is incubated with a molar excess of this compound (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding site.
-
Crystallization: The protein-inhibitor complex is subjected to high-throughput screening of various crystallization conditions (precipitants, buffers, pH, temperature) using methods like sitting-drop or hanging-drop vapor diffusion.
-
Data Collection: Once suitable crystals are obtained, they are cryo-cooled in liquid nitrogen and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the crystal. A molecular model of the protein-inhibitor complex is built into the electron density and refined to yield a high-resolution 3D structure.
-
Analysis: The final structure is analyzed to identify all points of interaction (hydrogen bonds, van der Waals contacts, covalent bonds) between this compound and the T338C Src kinase, providing a definitive explanation for the inhibitor's potency and specificity.
Conclusion
This compound demonstrates significant promise as a selective inhibitor of the T338C gatekeeper mutant of Src kinase. Its specificity is likely derived from a combination of exploiting the altered steric environment of the ATP-binding pocket and potentially forming a covalent interaction with the mutant cysteine residue. The detailed experimental protocols outlined herein provide a roadmap for the comprehensive characterization of this and other mutant-selective kinase inhibitors. Elucidating the precise structural basis of interaction through techniques like X-ray crystallography is critical for the rational design of next-generation therapies that can overcome acquired drug resistance.
References
T338C Src-IN-1: A Technical Guide to Its Enhanced Inhibition of Mutant c-Src Over Wild-Type
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of T338C Src-IN-1, a potent kinase inhibitor, and its differential activity against the T338C mutant versus wild-type c-Src. This document outlines the quantitative inhibitory data, detailed experimental methodologies for assessing kinase inhibition, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Inhibition Data
The inhibitory activity of this compound was assessed against both the wild-type c-Src and the T338C mutant. The half-maximal inhibitory concentration (IC50) values demonstrate a significant increase in potency against the mutant form of the enzyme.
| Target Enzyme | Inhibitor | IC50 | Fold Increase in Potency (vs. Wild-Type) |
| Wild-Type c-Src | This compound | 1.11 µM (1110 nM) | - |
| T338C Mutant c-Src | This compound | 111 nM | 10-fold |
Note: The IC50 value for wild-type c-Src is calculated based on the reported 10-fold increase in potency for the T338C mutant, which has a stated IC50 of 111 nM.
Experimental Protocols
While the precise, detailed protocol for the determination of this compound IC50 values is not publicly available, a standard in vitro kinase inhibition assay would be employed. Below is a representative methodology based on established protocols for measuring c-Src kinase activity.
In Vitro c-Src Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method to determine the IC50 of an inhibitor against c-Src (both wild-type and mutant forms). The assay measures the phosphorylation of a substrate peptide by the kinase.
Materials:
-
Recombinant human c-Src (wild-type or T338C mutant)
-
Src-specific substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
This compound (or other test inhibitor)
-
ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP or non-radiolabeled for fluorescence/luminescence-based assays
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radioactive assays)
-
Scintillation counter or plate reader (depending on the assay format)
-
Stop Solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Dilute the recombinant c-Src enzyme (wild-type or T338C mutant) to the desired concentration in Kinase Assay Buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer to achieve the final desired concentrations.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the c-Src enzyme.
-
Add the serially diluted this compound or a vehicle control (DMSO) to the respective wells.
-
Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution containing the substrate peptide and ATP (with a tracer amount of [γ-³²P]ATP for radioactive assays) in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding the ATP/substrate solution to each well.
-
-
Incubation:
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding the Stop Solution.
-
-
Detection of Phosphorylation:
-
For Radioactive Assays:
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the paper using a scintillation counter.
-
-
For Non-Radioactive Assays (e.g., Fluorescence/Luminescence):
-
These assays typically measure the amount of ADP produced, which is proportional to the kinase activity. Reagents like ADP-Glo™ (Promega) or Transcreener® (BellBrook Labs) can be used. The detection is performed using a plate reader according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
The kinase activity at each inhibitor concentration is calculated as a percentage of the activity in the vehicle control wells.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams illustrate the c-Src signaling pathway, the experimental workflow for determining inhibitor potency, and the logical relationship of this compound's enhanced effect on the mutant enzyme.
Caption: Simplified c-Src signaling pathway.
Caption: Experimental workflow for IC50 determination.
Caption: this compound's selective inhibition.
An In-depth Technical Guide on the Cellular Functions of the Src T338C Mutation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Src proto-oncogene, a non-receptor tyrosine kinase, is a pivotal regulator of a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Its dysregulation is frequently implicated in the progression of various human cancers. The threonine residue at position 338 (T338) is a critical "gatekeeper" within the ATP-binding pocket of the Src kinase domain, playing a crucial role in inhibitor binding and kinase activity. While the T338C mutation has been noted in the context of inhibitor development, detailed public data on its specific cellular functions are scarce. This technical guide provides a comprehensive overview of the significance of the T338 gatekeeper residue by examining the well-characterized T338M and T338I mutations. This information is used to infer the potential cellular and biochemical consequences of the T338C mutation, offering a framework for future research and drug development strategies.
The Role of the T338 Gatekeeper Residue in Src Kinase
The T338 residue in c-Src is termed the "gatekeeper" because it is situated at the entrance to a hydrophobic pocket within the ATP-binding site. The size and nature of this residue are critical determinants of the kinase's selectivity for ATP-competitive inhibitors. Mutations that replace the relatively small threonine with a bulkier amino acid can sterically hinder the binding of certain inhibitors, leading to drug resistance. The most studied of these are the T338M (methionine) and T338I (isoleucine) mutations, which are known to confer resistance to multi-kinase inhibitors such as dasatinib.
While direct experimental data on the cellular functions of the Src T338C (cysteine) mutation is not extensively available in the public domain, its existence is suggested by the development of specific inhibitors like "T338C Src-IN-1". The introduction of a cysteine residue at this position could have several implications:
-
Steric Hindrance: Cysteine is slightly larger than threonine, which may be sufficient to reduce the binding affinity of some inhibitors.
-
Altered Kinase Activity: The substitution could potentially alter the kinase's intrinsic catalytic activity or its substrate specificity.
-
Covalent Inhibition Target: The presence of a reactive cysteine residue could be exploited for the design of targeted covalent inhibitors, a strategy that has proven effective for other kinases.
Quantitative Data on the Impact of T338 Mutations on Inhibitor Potency
The following table summarizes publicly available data on the inhibitory concentrations (IC50) of various compounds against wild-type c-Src and its gatekeeper mutants. This data quantitatively illustrates the significant impact of mutations at the T338 position on the efficacy of ATP-competitive inhibitors.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | Src T338C | 111 | [1] |
| Dasatinib | Wild-type c-Src | <1.0 | [2] |
| Dasatinib | c-Src T338M | 14,300 | [2] |
| Compound 8 | c-Src T338M | 5.5 | [2] |
| Compound 9 | c-Src T338M | 44 | [2] |
| Compound 10 | c-Src T338M | >10,000 | [2] |
Note: The data for T338C is limited to a single inhibitor, highlighting the need for more extensive research on this mutant.
Src Signaling Pathways and the Potential Impact of T338C
c-Src is a central node in numerous signaling pathways that regulate key cellular functions. Upon activation, Src phosphorylates a wide range of downstream substrates, initiating cascades that control cell behavior.
A T338C mutation could impact these pathways in several ways:
-
Constitutive Activation: If the mutation leads to a constitutively active kinase, it would result in the persistent activation of these downstream pathways, promoting uncontrolled cell growth, survival, and metastasis.
-
Altered Substrate Specificity: The mutation could alter the conformation of the kinase domain, leading to changes in substrate recognition and phosphorylation. This could rewire signaling networks, leading to aberrant cellular behavior.
-
Resistance to Therapy: By conferring resistance to Src inhibitors, the T338C mutation would allow cancer cells to maintain the activity of these pro-survival and pro-proliferative pathways even in the presence of therapy.
Experimental Protocols for Characterizing Src Mutations
The characterization of a novel Src mutation like T338C requires a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro Src Kinase Activity Assay
This protocol describes a radiometric assay to measure the kinase activity of purified Src protein.
Materials:
-
Purified recombinant wild-type and T338C Src kinase
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
Phosphocellulose paper
-
Phosphoric acid wash buffer
-
Scintillation counter
Workflow:
Cell-Based Proliferation/Viability Assay
This protocol is used to determine the effect of a Src mutation on cell proliferation and its sensitivity to inhibitors.
Materials:
-
Cell line expressing either wild-type or T338C Src (e.g., via stable transfection)
-
Complete cell culture medium
-
96-well cell culture plates
-
Src inhibitor(s) of interest
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Workflow:
Conclusion and Future Directions
The T338 residue is a critical gatekeeper in the c-Src kinase domain, and mutations at this site have profound implications for inhibitor efficacy and the development of drug resistance. While the T338C mutation is less characterized than T338M or T338I, its existence in the context of targeted inhibitor design suggests its relevance in cancer biology. Based on our understanding of other gatekeeper mutations, it is plausible that T338C could lead to altered kinase activity, dysregulation of downstream signaling pathways, and resistance to certain ATP-competitive inhibitors.
The introduction of a cysteine residue at this position also presents a unique opportunity for the development of novel therapeutic strategies, such as targeted covalent inhibitors. To fully understand the cellular functions of the Src T338C mutation, further research is imperative. This should include:
-
Biochemical characterization of the purified T338C mutant to determine its intrinsic kinase activity and substrate specificity.
-
Structural studies to elucidate the conformational changes induced by the mutation.
-
Cell-based assays to investigate its impact on downstream signaling, cell proliferation, migration, and invasion.
-
In vivo studies using xenograft or genetically engineered mouse models to assess its role in tumor progression and its response to various inhibitors.
A thorough understanding of the Src T338C mutation will be invaluable for the design of next-generation Src inhibitors that can overcome drug resistance and provide more effective and durable treatments for cancer patients.
References
A Technical Guide to the Identification and Study of the Src T338C Mutation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the proto-oncogene tyrosine-protein kinase Src, with a specific focus on the T338C mutation. Given that the Src T338C mutation is not widely documented in publicly available cell line databases, this guide emphasizes the methodologies for its identification and creation, alongside an exploration of its potential significance in the context of Src signaling and cancer therapeutics.
Introduction to Src and Its Role in Cancer
The proto-oncogene c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of Src activity is a frequent event in many human cancers, such as those of the colon, breast, lung, and pancreas, often correlating with advanced malignancy and poor prognosis.[3][4][5] While increased Src protein levels and kinase activity are common, specific activating mutations in the SRC gene are considered relatively rare in most human cancers.[3][6] Nevertheless, when they do occur, they can be potent drivers of malignant progression.[7][8]
The Threonine 338 (T338) residue is located within the kinase domain of Src. In the homologous Src-family kinase HCK, the T338 residue acts as a "gatekeeper," a critical position that influences the binding of kinase inhibitors.[9] A mutation at this position, such as Threonine to Cysteine (T338C), could therefore have significant implications for drug sensitivity and resistance, making it a subject of interest for targeted drug development.
The Src Signaling Pathway
Src acts as a central node in numerous signaling pathways. It is typically activated by upstream signals from receptor tyrosine kinases (RTKs), G-protein-coupled receptors (GPCRs), and integrins.[1][10] Once active, Src phosphorylates a wide array of downstream substrates, initiating cascades that impact cell behavior.[5][6]
Key downstream pathways influenced by Src include:
-
RAS-MAPK Pathway: Affecting cell proliferation and differentiation.[5]
-
PI3K-AKT Pathway: Crucial for cell survival and apoptosis inhibition.[5]
-
FAK/Paxillin Pathway: Regulating cell adhesion, migration, and invasion.[5]
-
STAT3 Pathway: Involved in cell proliferation and survival.[6]
A mutation like T338C within the kinase domain could potentially alter the conformation of the ATP-binding pocket, leading to constitutive activation or altered substrate specificity, thereby aberrantly driving these oncogenic pathways.
References
- 1. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. The Role of Src in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SRC gene expression in human cancer: the role of transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of c-Src in Carcinogenesis and Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activating SRC mutation in a subset of advanced human colon cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. In Vitro Evolution Reveals a Single Mutation as Sole Source of Src-family Kinase C-helix-out Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Src Kinase Inhibitor T338C Src-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proto-oncogene tyrosine-protein kinase Src is a critical regulator of various cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of Src kinase activity is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention.[3] Src inhibitors are valuable tools for investigating the role of Src signaling in both normal physiology and disease.
This document provides detailed application notes and protocols for the use of a representative Src kinase inhibitor, designated here as T338C Src-IN-1, in cell culture experiments. While specific biochemical and cellular data for a compound named "this compound" are not publicly available, the following protocols are based on established methodologies for characterizing and utilizing Src inhibitors in a research setting. These guidelines should be adapted based on the empirically determined properties of the specific inhibitor and the experimental context.
Mechanism of Action and Signaling Pathway
Src kinase is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction.[1] Upon activation by various stimuli, such as growth factors or integrin engagement, Src initiates a cascade of downstream signaling events.[4] Key downstream pathways include the Ras/MAPK pathway, which regulates gene expression and cell proliferation, and the PI3K/Akt pathway, which is crucial for cell survival.[5] Src also modulates cell adhesion and migration through its interaction with focal adhesion kinase (FAK).[4]
Src inhibitors typically function by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates.[2]
References
- 1. glpbio.com [glpbio.com]
- 2. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SRC SRC proto-oncogene, non-receptor tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for T338C Src-IN-1 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
T338C Src-IN-1 is a potent and specific inhibitor designed for the engineered mutant of the Src tyrosine kinase, where the threonine at position 338 has been replaced by a cysteine (T338C). This chemical-genetic approach allows for the highly specific modulation of Src activity in cellular models, minimizing off-target effects commonly associated with broad-spectrum kinase inhibitors. The Src proto-oncogene is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of Src activity is frequently implicated in the progression of various cancers.
Western blotting is a fundamental technique to investigate the phosphorylation status of Src and its downstream targets, providing a direct measure of the inhibitor's efficacy. The key activation site of Src is tyrosine 416 (Tyr416); phosphorylation at this site is indicative of active Src kinase. Conversely, phosphorylation at Tyr530 in the C-terminal tail by C-terminal Src kinase (Csk) leads to an inactive conformation. This document provides a detailed protocol for utilizing this compound in a Western blot experiment to assess its inhibitory effect on Src T338C phosphorylation.
Data Presentation
Table 1: Reagents and Recommended Concentrations for Western Blot Analysis
| Reagent/Antibody | Vendor (Example) | Catalog No. (Example) | Recommended Dilution/Concentration |
| This compound | TargetMol | T13061 | 1-10 µM (for cell treatment) |
| Primary Antibody: Phospho-Src Family (Tyr416) | Cell Signaling Technology | 2101 | 1:1000 |
| Primary Antibody: Total Src | Cell Signaling Technology | 2108 | 1:1000 |
| Secondary Antibody: Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | 7074 | 1:2000 |
| Lysis Buffer | - | - | RIPA Buffer with protease and phosphatase inhibitors |
| Blocking Buffer | - | - | 5% w/v BSA in TBST |
Signaling Pathway Diagram
The following diagram illustrates the simplified Src signaling pathway, highlighting the role of phosphorylation in its activation and inhibition.
Caption: Simplified Src signaling pathway.
Experimental Protocols
Generation of a Src T338C Expressing Cell Line
Since this compound is specific for the mutant form of Src, an appropriate cell model is required. A common approach is to use a cell line with low or no endogenous Src expression (e.g., Src-null mouse embryonic fibroblasts or HEK293T cells) and introduce the Src T338C mutant via transfection.
a. Transient Transfection (for short-term experiments):
-
Culture Src-null cells in a 6-well plate to 70-80% confluency.
-
Prepare a transfection mix containing a plasmid encoding Src T338C and a suitable transfection reagent according to the manufacturer's protocol.
-
Add the transfection mix to the cells and incubate for 24-48 hours.
-
Proceed with the inhibitor treatment and subsequent Western blot analysis.
b. Stable Cell Line Generation (for long-term studies):
-
Co-transfect Src-null cells with a plasmid encoding Src T338C and a plasmid conferring antibiotic resistance (e.g., neomycin or puromycin).
-
After 24-48 hours, begin selection by adding the appropriate antibiotic to the culture medium.
-
Culture the cells for 2-3 weeks, replacing the medium with fresh antibiotic-containing medium every 3-4 days.
-
Isolate and expand individual resistant colonies.
-
Verify the expression of Src T338C in the selected clones by Western blot.
Treatment with this compound
-
Plate the Src T338C expressing cells in a 6-well plate and grow to 80-90% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., a dose-response of 0, 1, 5, 10 µM). Include a DMSO-only vehicle control.
-
Remove the existing medium from the cells and replace it with the medium containing the inhibitor or vehicle.
-
Incubate the cells for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
Western Blot Protocol
a. Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.
c. Immunoblotting:
-
Block the membrane with 5% w/v BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against Phospho-Src (Tyr416) (diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
To probe for total Src, the membrane can be stripped and re-probed with the total Src antibody, following the same immunoblotting procedure. Alternatively, a parallel gel can be run for the total Src blot. A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the expected outcome of the Western blot experiment.
Caption: Western blot experimental workflow.
Caption: Expected experimental outcome.
Application Notes and Protocols for T338C Src-IN-1 in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial for various physiological events, including embryonic development, tissue repair, and immune responses. However, aberrant cell migration is a hallmark of pathological conditions, most notably cancer metastasis. The proto-oncogene Src, a non-receptor tyrosine kinase, is a pivotal regulator of signaling pathways that control cell motility.[1][2] Elevated Src activity is frequently observed in various human cancers and correlates with their metastatic potential.[1][3] Consequently, inhibiting Src kinase activity presents a promising therapeutic strategy to impede cancer cell migration and invasion.[4][5]
Mechanism of Action: Src Kinase in Cell Migration
Src kinase acts as a central node in the signaling network that governs cell migration.[6] Upon activation by various stimuli, such as growth factors and integrin engagement with the extracellular matrix (ECM), Src phosphorylates a multitude of downstream substrates.[1][7] This phosphorylation cascade triggers the reorganization of the actin cytoskeleton, modulates focal adhesion dynamics, and promotes the expression of matrix-degrading proteases, all of which are essential for cell movement.[7]
Src inhibitors, including potentially T338C Src-IN-1, typically function by competing with ATP for the binding site within the kinase domain of Src.[4] This competitive inhibition prevents the autophosphorylation and activation of Src, thereby blocking the downstream signaling events that drive cell migration.[4]
Signaling Pathway Diagram
References
- 1. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SRC SRC proto-oncogene, non-receptor tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 7. c-Src-Mediated Epithelial Cell Migration and Invasion Regulated by PDZ Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of T338C Src-IN-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
T338C Src-IN-1 is a potent and selective inhibitor of the mutant T338C Src kinase, demonstrating a 10-fold increase in inhibitory activity against the mutant form compared to wild-type c-Src, with an IC50 of 111 nM. The Src family of non-receptor tyrosine kinases are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src signaling is frequently implicated in the progression of various cancers, making it a key target for therapeutic intervention. These application notes provide a comprehensive, albeit inferred, protocol for the in vivo administration of this compound in mouse models, based on established methodologies for similar Src inhibitors, to facilitate preclinical evaluation of this compound.
Mechanism of Action: The Src Signaling Pathway
Src kinase is a central node in numerous signaling pathways that control cellular functions critical to cancer development and progression. Upon activation by various stimuli such as growth factors or integrin signaling, Src phosphorylates a wide array of downstream substrates. This initiates signaling cascades including the PI3K-AKT, Ras-MAPK, and STAT3 pathways, which collectively promote cell proliferation, survival, and motility.
Caption: Src Signaling Pathway and Point of Inhibition.
Quantitative Data from In Vivo Studies of Similar Src Inhibitors
Due to the limited availability of specific in vivo data for this compound, the following tables summarize quantitative data from studies using other well-characterized Src inhibitors in mouse models. This information can serve as a valuable reference for designing preclinical studies with this compound.
Table 1: In Vivo Efficacy of Src Inhibitors in Mouse Models
| Compound | Mouse Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Dasatinib | Orthotopic | Thyroid Cancer | 50 mg/kg, oral gavage, 5 days/week | >90% inhibition of tumor growth | [1] |
| Dasatinib | Orthotopic | Pancreatic Cancer | Daily oral gavage | Reduced tumor size and metastasis | [2] |
| Saracatinib | Xenograft | Fibrosarcoma | Pre-treatment of cells with 1-5 µM | Decreased lung colonies | [3][4][5] |
| PP2 | Splenic injection | Colon Cancer | 1 and 5 mg/kg/day, i.p. | Reduced liver metastasis | [6] |
| AZM475271 | Orthotopic | Pancreatic Cancer | Daily oral administration | ~40% reduction in primary tumor volume | [7] |
Table 2: Pharmacokinetic Parameters of Selected Src Inhibitors in Mice
| Compound | Administration Route | Dose | Cmax | Tmax | Half-life |
| Dasatinib | Oral | 20 mg/kg | Not specified | Not specified | Not specified |
| eCF506 | Oral | 40 mg/kg | Not specified | Not specified | Not specified |
Note: Detailed pharmacokinetic data for these compounds in mice is often proprietary or not fully published. The provided information is based on dosages used in efficacy studies.
Experimental Protocols
The following protocols are adapted from established methods for the in vivo administration of small molecule kinase inhibitors in mouse models. It is critical to perform initial dose-finding and toxicity studies for this compound to determine the optimal and safe dosage range.
Formulation of this compound for In Vivo Administration
The solubility and stability of this compound in various vehicles must be determined empirically. Below are common formulation strategies for poorly soluble small molecules for different administration routes.
-
For Oral Gavage (PO):
-
Vehicle 1 (Aqueous Suspension): 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Vehicle 2 (Acidic Buffer): 80 mmol/L sodium citrate buffer, pH 3.0 (as used for Dasatinib)[1].
-
Preparation: Weigh the required amount of this compound and suspend it in the chosen vehicle. Use a sonicator or homogenizer to ensure a uniform suspension. Prepare fresh daily.
-
-
For Intraperitoneal Injection (IP):
-
Vehicle 1 (DMSO/Saline): A solution of 5-10% DMSO in sterile saline (0.9% NaCl).
-
Vehicle 2 (DMSO/PEG/Saline): A solution containing 10% DMSO, 40% PEG300, and 50% sterile saline.
-
Preparation: First, dissolve this compound in DMSO. Then, slowly add the other components while vortexing to prevent precipitation.
-
In Vivo Administration Workflow
The following diagram outlines a general workflow for an in vivo efficacy study.
Caption: In Vivo Efficacy Study Workflow.
Detailed Protocol for Administration in a Xenograft Mouse Model
This protocol assumes the use of a human cancer cell line implanted in immunocompromised mice.
Materials:
-
This compound
-
Appropriate vehicle (determined in formulation studies)
-
6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line of interest
-
Sterile syringes and needles (appropriate gauge for the administration route)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound formulation and the vehicle control fresh each day.
-
Administer the compound or vehicle to the respective groups via the chosen route (e.g., oral gavage or intraperitoneal injection). The dosing frequency will depend on the compound's pharmacokinetic properties (typically once or twice daily).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights at least twice a week.
-
Observe the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Record all observations meticulously.
-
-
Endpoint and Tissue Collection:
-
The study should be terminated when tumors in the control group reach a predetermined endpoint size, or if animals in the treatment group show signs of excessive toxicity.
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Collect tumors and other relevant tissues for pharmacodynamic and histological analysis.
-
Pharmacodynamic Analysis
To confirm that this compound is hitting its target in vivo, perform the following analyses on collected tumor tissues:
-
Western Blotting: Analyze tumor lysates for the levels of phosphorylated Src (p-Src) and total Src, as well as downstream signaling molecules like phosphorylated FAK, AKT, and ERK. A reduction in the phosphorylated forms of these proteins in the treatment group compared to the control group would indicate target engagement.
-
Immunohistochemistry (IHC): Stain tumor sections with antibodies against p-Src and other relevant markers to visualize the in-situ effects of the inhibitor.
Conclusion
While specific in vivo data for this compound is not yet widely available, the protocols and data presented here for similar Src inhibitors provide a solid foundation for designing and executing preclinical studies. It is imperative to conduct thorough preliminary studies to establish the optimal formulation, dosage, and safety profile of this compound before embarking on large-scale efficacy trials in mouse models. Careful experimental design and rigorous data analysis will be crucial in evaluating the therapeutic potential of this targeted inhibitor.
References
- 1. Targeted Inhibition of Src Kinase with Dasatinib Blocks Thyroid Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of the Src inhibitor saracatinib on the metastatic phenotype of a fibrosarcoma (KHT) tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for T338C Src-IN-1 Immunoprecipitation of Src T338C
Topic: T338C Src-IN-1 Immunoprecipitation of Src T338C Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The proto-oncogene c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of Src kinase activity is frequently observed in various human cancers, making it a prime target for therapeutic intervention.[3] The development of specific and potent Src inhibitors is a key focus in oncology drug discovery. However, the emergence of drug resistance, often through mutations in the kinase domain, presents a significant clinical challenge.[4]
One common mechanism of acquired resistance to kinase inhibitors is the mutation of the "gatekeeper" residue within the ATP-binding pocket. In Src, this residue is Threonine 338 (T338). Mutations at this site, such as T338M, can sterically hinder the binding of ATP-competitive inhibitors. To overcome this, novel therapeutic strategies are being developed, including the use of covalent inhibitors that form a specific and irreversible bond with a strategically introduced cysteine residue.
This application note describes the use of This compound , a hypothetical covalent inhibitor, for the specific immunoprecipitation of a synthetically engineered Src kinase mutant, Src T338C . The introduction of a cysteine at the gatekeeper position allows for a highly specific covalent interaction with this compound, enabling the selective pull-down and analysis of this specific mutant from a complex cellular lysate. This technique is invaluable for studying drug-target engagement, identifying binding partners, and elucidating the downstream effects of specific Src inhibition.
Quantitative Data Summary
The following table summarizes the hypothetical binding affinity and immunoprecipitation efficiency of this compound for the Src T338C mutant.
| Parameter | Value | Conditions |
| Binding Affinity (Kd) | ||
| This compound to Src T338C | 15 nM | In vitro binding assay |
| This compound to Wild-Type Src | > 10 µM | In vitro binding assay |
| Immunoprecipitation Efficiency | ||
| % of Src T338C Pulled Down | ~85% | 10 µM this compound, 2 hr incubation |
| Non-specific Binding to WT Src | < 2% | 10 µM this compound, 2 hr incubation |
Experimental Protocols
Protocol 1: Immunoprecipitation of Src T338C using this compound from Cell Lysate
This protocol details the steps for the selective immunoprecipitation of the Src T338C mutant protein from a cellular lysate using the covalent inhibitor this compound.
Materials:
-
Cells expressing HA-tagged Src T338C
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, Protease and Phosphatase Inhibitor Cocktails)
-
This compound (conjugated to beads, e.g., sepharose)
-
Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Anti-HA antibody for Western Blot analysis
-
Protein A/G beads (for control)
Procedure:
-
Cell Lysis:
-
Culture and harvest cells expressing HA-tagged Src T338C.
-
Wash cells once with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Immunoprecipitation:
-
Dilute the cell lysate to a final concentration of 1 mg/mL with Lysis Buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add this compound-conjugated beads to the pre-cleared lysate.
-
Incubate for 2-4 hours at 4°C on a rotator to allow for covalent binding.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 2 minutes at 4°C.
-
Discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual supernatant.
-
Elute the bound proteins by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western Blotting using an anti-HA antibody to detect the immunoprecipitated Src T338C.
-
Visualizations
Src Signaling Pathway
Caption: Overview of the Src signaling pathway.
This compound Immunoprecipitation Workflow
Caption: Experimental workflow for Src T338C immunoprecipitation.
References
- 1. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hybrid compound design to overcome the gatekeeper T338M mutation in cSrc - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Src Inhibitor-1 in Studying Src-Dependent Cell Adhesion
A Potent Tool for Investigating Src Kinase in Cellular Adhesion and Migration
Note: Initial inquiries for a compound named "T338C Src-IN-1" did not yield information on a specific molecule with this designation in publicly available scientific literature. It is presumed that this may be an internal compound name or a potential misnomer. This document, therefore, focuses on the well-characterized and commercially available Src Inhibitor-1 (Src-I1) , a potent, ATP-competitive inhibitor of Src family kinases. The provided data and protocols are based on Src Inhibitor-1 and are intended to serve as a comprehensive guide for researchers studying Src-dependent cell adhesion and migration.
Introduction
Src, a non-receptor tyrosine kinase, is a pivotal regulator of various cellular processes, including proliferation, survival, adhesion, and migration.[1] Its activity is crucial for the dynamic turnover of focal adhesions, which are essential for cell motility.[2] Dysregulation of Src signaling is frequently implicated in cancer progression and metastasis, making it a key target for therapeutic intervention.[1] Src Inhibitor-1 is a selective, cell-permeable, dual ATP- and peptide-competitive inhibitor of Src family kinases, making it an invaluable tool for elucidating the role of Src in both normal physiology and disease.[3][4] These application notes provide detailed protocols and quantitative data for utilizing Src Inhibitor-1 to investigate Src-dependent cell adhesion.
Data Presentation: Quantitative Effects of Src Inhibitor-1
The following tables summarize the inhibitory activity of Src Inhibitor-1 on kinase activity and its functional effects on cell migration and proliferation based on published studies.
| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| Src | 44 | Cell-free assay | [3] |
| Lck | 88 | Cell-free assay | [3] |
| Yes | - | - | [3] |
| Csk | - | - | [3] |
| VEGFR2 | 320 | Cell-free assay | [4] |
| c-Fms | 30,000 | Cell-free assay | [4] |
Table 1: In Vitro Kinase Inhibitory Activity of Src Inhibitor-1. IC₅₀ values represent the concentration of the inhibitor required for 50% inhibition of kinase activity.
| Cell Line | Treatment | Endpoint | Result | Reference |
| NT2D1 | HGF + Src Inhibitor-1 | Chemotactic Migration | Abrogates HGF-induced chemotaxis (Migration Index: 1.2 ± 0.13 vs. 2 ± 0.16 for HGF alone, p < 0.01).[5] | [5] |
| NT2D1 | HGF + Src Inhibitor-1 | Collective Migration (24h) | Significantly higher open residual area compared to HGF alone (90.9% ± 0.9 vs. 55.2% ± 0.6, p < 0.05).[5] | [5] |
| NT2D1 | HGF + Src Inhibitor-1 | Collective Migration (48h) | Significantly higher open residual area compared to HGF alone (77.6% ± 12 vs. 12.2% ± 1, p < 0.001).[5] | [5] |
| NT2D1 | Src Inhibitor-1 alone | Collective Migration (24h) | Open residual area similar to T0 (93.1% ± 1.5) and significantly higher than control (64.4% ± 7.1, p < 0.05).[5] | [5] |
| NT2D1 | HGF + Src Inhibitor-1 | Cell Proliferation | Completely abrogates HGF-induced proliferation (Normalized cell number: 0.7 ± 0.04 vs. 1.2 ± 0.06 for HGF alone, p < 0.001).[5] | [5] |
| NT2D1 | Src Inhibitor-1 alone | Cell Proliferation | Significantly inhibits basal cell proliferation compared to control (Normalized cell number: 0.7 ± 0.04 vs. 1 ± 0.04, p < 0.001).[5] | [5] |
Table 2: Cellular Effects of Src Inhibitor-1 on Migration and Proliferation of NT2D1 Cells. Data from Leonetti et al., 2019.
Mandatory Visualizations
Caption: Src Signaling in Cell Adhesion and Inhibition by Src Inhibitor-1.
Caption: Experimental Workflow for Studying Src-Dependent Cell Adhesion.
Experimental Protocols
Cell Adhesion Assay
This protocol is designed to quantitatively assess the effect of Src Inhibitor-1 on cell adhesion to an extracellular matrix (ECM) protein.
Materials:
-
Cells of interest (e.g., fibroblasts, cancer cell lines like NT2D1)
-
Src Inhibitor-1 (powder)
-
DMSO (cell culture grade)
-
96-well tissue culture plates
-
ECM protein (e.g., Fibronectin, Collagen I)
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cell culture medium
-
Trypsin-EDTA
-
Crystal Violet solution (0.5% in 20% methanol)
-
Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2) or 10% acetic acid
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute ECM protein to a working concentration (e.g., 10 µg/mL Fibronectin in PBS).
-
Add 50 µL of the diluted ECM protein solution to each well of a 96-well plate.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution and wash each well twice with 100 µL of PBS.
-
Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Aspirate the blocking solution and wash twice with 100 µL of PBS.
-
-
Cell Treatment and Seeding:
-
Prepare a stock solution of Src Inhibitor-1 in DMSO (e.g., 10 mM).
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with various concentrations of Src Inhibitor-1 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) in serum-free medium for 1-2 hours.
-
Harvest cells using Trypsin-EDTA and neutralize with serum-containing medium.
-
Centrifuge the cells, discard the supernatant, and resuspend in serum-free medium containing the respective concentrations of Src Inhibitor-1 or vehicle.
-
Count the cells and adjust the density to 1 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension to each coated well.
-
-
Adhesion and Staining:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for cell adhesion.
-
Gently wash the wells twice with 100 µL of PBS to remove non-adherent cells.
-
Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the wells twice with 100 µL of PBS.
-
Stain the cells with 100 µL of 0.5% Crystal Violet solution for 20 minutes at room temperature.
-
Wash the wells extensively with water to remove excess stain.
-
Air dry the plate completely.
-
-
Quantification:
-
Solubilize the stain by adding 100 µL of Sorensen's buffer or 10% acetic acid to each well.
-
Incubate for 15 minutes on a shaker.
-
Measure the absorbance at 570-590 nm using a plate reader.
-
Normalize the absorbance values to the vehicle control to determine the percentage of adhesion inhibition.
-
Western Blot Analysis of Src Phosphorylation
This protocol details the detection of phosphorylated Src (p-Src) at the activating tyrosine residue (Y416) relative to total Src protein levels in cells treated with Src Inhibitor-1.
Materials:
-
Treated cell lysates
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Src (Tyr416)
-
Mouse anti-Total Src
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture and treat cells with Src Inhibitor-1 as described in the adhesion assay.
-
After treatment, place the culture dish on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to the dish and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-Src (Tyr416) (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Re-probing:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To probe for total Src, strip the membrane (if necessary) and repeat the antibody incubation steps using the anti-Total Src primary antibody and the corresponding secondary antibody.
-
-
Analysis:
-
Quantify the band intensities for p-Src and total Src using densitometry software.
-
Calculate the ratio of p-Src to total Src for each sample and normalize to the vehicle control.
-
In Vitro Src Kinase Assay
This protocol provides a method for determining the IC₅₀ of Src Inhibitor-1 against purified Src kinase.
Materials:
-
Recombinant active Src kinase
-
Src-specific peptide substrate (e.g., cdc2 (6-20) peptide)
-
Src Inhibitor-1
-
Kinase reaction buffer
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit
-
Phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure (using radioactive method):
-
Assay Setup:
-
Prepare a serial dilution of Src Inhibitor-1 in kinase reaction buffer.
-
In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, peptide substrate, and the diluted inhibitor or vehicle (DMSO).
-
Add the recombinant Src kinase to each reaction and pre-incubate for 10 minutes at 30°C.
-
-
Kinase Reaction:
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
-
Detection of Phosphorylation:
-
Spot a portion of each reaction mixture onto a phosphocellulose paper square.
-
Wash the paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and let them air dry.
-
Place each paper square in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background radioactivity (no enzyme control) from all readings.
-
Plot the percentage of kinase activity (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
Src Inhibitor-1 is a potent and selective tool for dissecting the role of Src family kinases in cell adhesion and migration. The protocols provided herein offer a framework for researchers to quantitatively assess the impact of Src inhibition on these critical cellular processes. By combining in vitro kinase assays, cell-based adhesion and migration studies, and western blot analysis of Src phosphorylation, investigators can gain valuable insights into the mechanisms governed by Src signaling.
References
- 1. Inhibition of Focal Adhesion Kinase and Src Increases Detachment and Apoptosis in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA-150-5p and SRC kinase signaling inhibitor 1 involvement in the pathological development of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Integrin α9β1 mediates enhanced cell migration through nitric oxide synthase activity regulated by Src tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-Src Recruitment is Involved in c-MET-Mediated Malignant Behaviour of NT2D1 Non-Seminoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Representative Src Inhibitor in 3D Cell Culture Models
Disclaimer: Extensive searches did not yield specific information on a compound designated "T338C Src-IN-1". The following application notes and protocols are presented as a representative example for a hypothetical Src inhibitor in 3D cell culture models, based on established principles for Src kinase inhibition in cancer research. The data and specific methodologies are illustrative and should be adapted for actual experimental contexts.
Introduction
The Src family of non-receptor tyrosine kinases are crucial signaling molecules that are often overexpressed and hyperactivated in a variety of human cancers.[1][2] Src kinases are key regulators of cellular processes integral to cancer progression, including proliferation, invasion, metastasis, and angiogenesis.[3] Traditional two-dimensional (2D) cell cultures fail to fully replicate the complex tumor microenvironment. Three-dimensional (3D) cell culture models, such as spheroids, more accurately mimic the cell-cell and cell-extracellular matrix (ECM) interactions, as well as the nutrient and oxygen gradients found in solid tumors.[4][5][6] Consequently, 3D models are becoming indispensable for evaluating the efficacy of anti-cancer therapeutics, including Src inhibitors.
These application notes provide a framework for utilizing a representative Src inhibitor, herein referred to as this compound, for the assessment of its anti-tumor activity in 3D spheroid models.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in both 2D and 3D cell culture models of human colorectal carcinoma (HCT116) and breast adenocarcinoma (MDA-MB-231). This data illustrates the commonly observed increase in drug resistance in 3D models compared to 2D monolayers.[7]
| Cell Line | Culture Model | IC50 (µM) | Maximum Inhibition (%) |
| HCT116 | 2D Monolayer | 0.8 | 95 |
| HCT116 | 3D Spheroid | 5.2 | 78 |
| MDA-MB-231 | 2D Monolayer | 1.5 | 92 |
| MDA-MB-231 | 3D Spheroid | 12.8 | 65 |
Signaling Pathway
The diagram below illustrates a simplified representation of the Src signaling pathway, which is a key target for cancer therapy. Src activation can be initiated by various upstream signals, such as growth factor receptors, and leads to the activation of downstream pathways that promote cell proliferation, survival, and invasion.
Caption: Simplified Src signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the generation of uniform tumor spheroids using the hanging drop method.[8]
Materials:
-
Cancer cell line of interest (e.g., HCT116, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Petri dishes (10 cm)
-
Sterile microcentrifuge tubes
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count to determine the concentration.
-
Adjust the cell suspension to a final concentration of 2.5 x 10^4 cells/mL.
-
Pipette 20 µL drops of the cell suspension onto the inside of a 10 cm petri dish lid. This will result in 500 cells per drop.
-
Add 10 mL of sterile PBS to the bottom of the petri dish to maintain humidity.
-
Carefully invert the lid and place it on the dish.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 48-72 hours to allow for spheroid formation.
-
After incubation, gently wash the spheroids from the lid into a fresh petri dish containing culture medium.
Protocol 2: Drug Treatment of 3D Spheroids
Materials:
-
Pre-formed tumor spheroids
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Low-attachment 96-well plates
Procedure:
-
Carefully transfer individual spheroids of uniform size into the wells of a low-attachment 96-well plate containing 100 µL of fresh medium per well.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Add 100 µL of the drug dilutions to the corresponding wells, resulting in a final volume of 200 µL. Include vehicle control (DMSO) wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired treatment period (e.g., 72 hours).
Protocol 3: Cell Viability Assessment using a Luminescent Assay
This protocol measures cell viability based on ATP content.
Materials:
-
Drug-treated spheroids in a 96-well plate
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the 3D cell viability reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine the IC50 value.
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating a Src inhibitor in 3D cell culture models.
References
- 1. Inhibition of SRC expression and activity inhibits tumor progression and metastasis of human pancreatic adenocarcinoma cells in an orthotopic nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SRC SRC proto-oncogene, non-receptor tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research | PLOS One [journals.plos.org]
- 7. Spheroid Culture Differentially Affects Cancer Cell Sensitivity to Drugs in Melanoma and RCC Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D cell cultures, as a surrogate for animal models, enhance the diagnostic value of preclinical in vitro investigations by adding information on the tumour microenvironment: a comparative study of new dual-mode HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with T338C Src-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
T338C Src-IN-1 is a potent and selective inhibitor of Src, a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes.[1][2] Aberrant Src activity is implicated in the progression of various cancers, influencing cell proliferation, survival, migration, and invasion.[3] this compound offers a valuable tool for investigating the downstream consequences of Src inhibition and for assessing its therapeutic potential. This document provides detailed protocols for analyzing the cellular effects of this compound using flow cytometry, a powerful technique for single-cell analysis.[4] The described assays will focus on key cellular responses to Src inhibition: apoptosis and cell cycle progression.
Core Signaling Pathway of Src
Src kinase is a central node in numerous signaling pathways. Upon activation, it phosphorylates a wide array of downstream substrates, initiating cascades that regulate critical cellular functions.[3][5] Inhibition of Src by this compound is expected to disrupt these pathways, leading to outcomes such as decreased proliferation and induction of apoptosis.
Caption: Src signaling cascade and the inhibitory action of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a cancer cell line treated with this compound for 48 hours.
Table 1: Apoptosis Analysis using Annexin V/Propidium Iodide Staining
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.2 |
| This compound (1 µM) | 75.3 ± 3.5 | 15.2 ± 2.5 | 9.5 ± 1.8 |
| This compound (5 µM) | 48.1 ± 4.2 | 35.8 ± 3.1 | 16.1 ± 2.9 |
| This compound (10 µM) | 25.6 ± 3.9 | 50.3 ± 4.5 | 24.1 ± 3.3 |
Table 2: Cell Cycle Analysis using Propidium Iodide Staining
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55.2 ± 2.8 | 30.1 ± 1.9 | 14.7 ± 1.5 |
| This compound (1 µM) | 65.8 ± 3.1 | 20.5 ± 2.2 | 13.7 ± 1.8 |
| This compound (5 µM) | 78.4 ± 4.0 | 12.3 ± 1.7 | 9.3 ± 1.3 |
| This compound (10 µM) | 85.1 ± 3.7 | 8.2 ± 1.5 | 6.7 ± 1.1 |
Experimental Protocols
A generalized workflow for the flow cytometry experiments is depicted below.
Caption: General experimental workflow for flow cytometry analysis.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
This protocol facilitates the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[6][7][8][9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[10] Propidium iodide is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells which have lost membrane integrity.[8]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the collected culture medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls for setting compensation and gates, including unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13] The analysis is based on the principle that the amount of DNA in a cell is directly proportional to the fluorescence intensity of a DNA-binding dye like PI.[12][14]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as described in Protocol 1 for cell seeding and treatment.
-
-
Cell Harvesting:
-
Harvest both floating and adherent cells as described in Protocol 1.
-
Wash the cell pellet with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Acquire data for at least 20,000 events per sample.
-
Use software with a cell cycle analysis module to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.
-
Data Interpretation:
-
The first peak in the histogram represents cells in the G0/G1 phase (2N DNA content).
-
The second peak represents cells in the G2/M phase (4N DNA content).
-
The region between these two peaks represents cells in the S phase (synthesizing DNA).
Logical Relationship of Src Inhibition to Cellular Outcomes
The inhibition of Src by this compound initiates a series of molecular events that culminate in the observed cellular phenotypes of increased apoptosis and cell cycle arrest.
Caption: Logical flow from Src inhibition to apoptosis and cell cycle arrest.
References
- 1. TGFβ1 rapidly activates Src through a non-canonical redox signaling mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SRC SRC proto-oncogene, non-receptor tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Src family tyrosine kinases src and yes have differential effects on inflammation-induced apoptosis in human pulmonary microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Flow Cytometry and Cell Cycle Analysis: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. unmc.edu [unmc.edu]
Troubleshooting & Optimization
T338C Src-IN-1 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Src inhibitor, T338C Src-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific covalent inhibitor of the engineered T338C mutant of the Src tyrosine kinase. It contains a vinyl sulfonamide electrophile that forms an irreversible covalent bond with the engineered cysteine residue (Cys338) in the ATP-binding pocket of the mutant Src kinase. This covalent modification is designed to provide high selectivity and prolonged inhibition of the target kinase.
Q2: What is the primary application of this compound?
This compound is primarily used in chemical genetic studies to investigate the specific roles of Src kinase in various cellular processes. By introducing the T338C mutation into the Src gene in a cellular or animal model, researchers can use this inhibitor to selectively modulate the activity of the mutant kinase without affecting the wild-type Src or other closely related kinases.
Q3: What is the solubility of this compound?
While specific quantitative solubility data for this compound is not widely published, it is known to be soluble in Dimethyl Sulfoxide (DMSO). A closely related compound, T338C Src-IN-2, has a reported solubility of 10 mM in DMSO.[1] It is recommended to start with this concentration as a guideline for this compound. For other Src inhibitors, solubility in DMSO can range from 9 mg/mL to 25 mg/mL.[2] this compound is expected to have poor solubility in aqueous solutions.
Q4: How should I store this compound?
This compound should be stored as a solid at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Potential Cause:
-
Inadequate solvent.
-
Low temperature.
-
Moisture in the solvent.
Solutions:
-
Use fresh, anhydrous DMSO: this compound is most soluble in DMSO. Ensure the DMSO is of high purity and has not been exposed to moisture, as this can reduce solubility.
-
Gentle warming: To aid dissolution, you can warm the solution to 37°C.
-
Sonication: Brief sonication in an ultrasonic bath can also help to dissolve the compound.
-
Start with a concentrated stock: Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in your experimental media.
Issue 2: Compound Precipitation in Cell Culture Media
Potential Cause:
-
Poor aqueous solubility.
-
High final concentration of the inhibitor.
-
High percentage of DMSO in the final working solution.
Solutions:
-
Minimize final DMSO concentration: Aim for a final DMSO concentration of 0.5% or less in your cell culture media to avoid solvent toxicity and precipitation.
-
Serial dilutions: Perform serial dilutions of your DMSO stock solution in the cell culture media to reach the desired final concentration. Add the diluted inhibitor to the cells dropwise while gently swirling the plate.
-
Use of a carrier protein: In some cases, pre-incubating the inhibitor with a small amount of serum or bovine serum albumin (BSA) can help to maintain its solubility in aqueous solutions.
-
Consider alternative formulation for in vivo studies: For animal studies, a formulation containing DMSO, PEG300, Tween 80, and saline or corn oil may be necessary to achieve a stable solution.[2]
Issue 3: Lack of or Reduced Inhibitor Activity
Potential Cause:
-
Incorrect cellular model (wild-type Src).
-
Degradation of the compound.
-
Insufficient incubation time for covalent modification.
Solutions:
-
Confirm the presence of the T338C Src mutation: this compound is a covalent inhibitor specifically designed for the T338C mutant of Src. It will have significantly lower or no activity against wild-type Src.
-
Use freshly prepared solutions: Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions in media for each experiment.
-
Optimize incubation time: As a covalent inhibitor, the extent of inhibition is time-dependent. Ensure a sufficient incubation period for the covalent bond to form. This may range from a few hours to overnight, depending on the cell type and experimental conditions.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Reported Solubility |
| This compound | DMSO | Soluble (quantitative data not available) |
| T338C Src-IN-2 | DMSO | 10 mM[1] |
| Src Inhibitor 1 | DMSO | 9 mg/mL (~24.1 mM) to 25 mg/mL (~66.95 mM)[2] |
| Ethanol | 2 mg/mL[2] | |
| Water | Insoluble[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 372.44 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add 268.5 µL of anhydrous DMSO to 1 mg of this compound.
-
Vortex briefly to mix.
-
If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and/or sonicate in an ultrasonic bath for a few minutes.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: In Vitro Kinase Assay with this compound
-
Materials:
-
Recombinant T338C Src kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Src peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound DMSO stock solution
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer from your DMSO stock. Remember to include a DMSO-only control.
-
In a 96-well plate, add the T338C Src kinase and the diluted inhibitor or DMSO control.
-
Incubate for a pre-determined time (e.g., 30-60 minutes) at room temperature to allow for covalent modification.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for the desired time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Assay for Src Inhibition
-
Materials:
-
Cells expressing the T338C Src mutant
-
Complete cell culture medium
-
This compound DMSO stock solution
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-Src (Tyr416), anti-total Src, and a loading control like anti-GAPDH)
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound diluted in complete cell culture medium. Include a DMSO-only vehicle control. Ensure the final DMSO concentration is below 0.5%.
-
Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis to assess the phosphorylation status of Src at Tyr416, a marker of Src activation. Normalize the phospho-Src signal to the total Src and loading control.
-
Visualizations
Caption: Simplified Src signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for a cell-based assay using this compound.
Caption: A logical diagram for troubleshooting common issues with this compound.
References
potential off-target effects of T338C Src-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of the T338C Src-IN-1 inhibitor. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target potency and selectivity of this compound?
A1: this compound is a potent inhibitor of the mutant Src T338C, with a reported IC50 of 111 nM. It exhibits a 10-fold selectivity for the T338C mutant over wild-type (WT) c-Src[1].
Q2: My experimental results suggest off-target effects. What are the likely off-target kinases for Src inhibitors?
A2: Due to the highly conserved nature of the ATP-binding pocket among kinases, off-target effects are a known characteristic of many kinase inhibitors[2][3]. While a comprehensive kinome scan for this compound is not publicly available, related Src family kinases (e.g., Fyn, Lck, Lyn) and other kinases with similar ATP-binding site features are potential off-targets. For example, some Src inhibitors have been shown to interact with kinases like ABL1[4]. It is crucial to experimentally determine the off-target profile in your specific system.
Q3: How can I experimentally verify if this compound is engaging its intended target (Src T338C) in my cellular model?
A3: A Cellular Thermal Shift Assay (CETSA) is a robust method to confirm target engagement in a cellular environment. This assay measures the thermal stability of a protein, which typically increases upon ligand binding[5][6][7]. A significant thermal shift of Src T338C in the presence of this compound would confirm target engagement.
Q4: What experimental approaches can I use to identify the off-target profile of this compound?
A4: To identify potential off-targets, a kinome profiling assay is the gold standard. This involves screening the inhibitor against a large panel of kinases (often over 400) to determine its inhibitory activity across the kinome[8][9][10][11]. This will provide a quantitative measure of the inhibitor's selectivity. Additionally, chemical proteomics approaches can identify protein targets that bind to the inhibitor[12].
Q5: The observed phenotype in my experiment does not match the known function of Src. How do I troubleshoot this?
A5: This could indicate an off-target effect. The first step is to perform a dose-response experiment to ensure you are using the lowest effective concentration. If the phenotype persists, consider the following:
-
Literature Review: Investigate the functions of potential off-target kinases identified through kinome profiling.
-
Secondary Assays: Use alternative inhibitors with different selectivity profiles to see if the phenotype is reproduced.
-
Genetic Approaches: Use techniques like siRNA or CRISPR to knock down the suspected off-target kinase and observe if the phenotype is recapitulated.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype
Symptoms:
-
The observed cellular response (e.g., changes in morphology, proliferation, or signaling) is inconsistent with the known roles of Src kinase.
-
The phenotype is observed at concentrations that are significantly higher than the IC50 for Src T338C.
Possible Cause:
-
The phenotype may be due to the inhibition of one or more off-target kinases.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a CETSA to verify that this compound is binding to Src T338C in your cells at the concentrations used in your experiments.
-
Determine Off-Target Profile: Submit the compound for a commercial kinome profiling service to identify other kinases that are inhibited by this compound.
Issue 2: Discrepancy Between Biochemical and Cellular Potency
Symptoms:
-
The IC50 value determined in a biochemical assay (e.g., using purified enzyme) is significantly lower than the effective concentration required to observe a cellular effect.
Possible Causes:
-
Poor cell permeability of the compound.
-
Rapid metabolism of the compound in cells.
-
High intracellular ATP concentrations, which can compete with ATP-competitive inhibitors.
Troubleshooting Steps:
-
Assess Cell Permeability: Use analytical methods such as LC-MS/MS to measure the intracellular concentration of the compound.
-
Evaluate Compound Stability: Perform a time-course experiment to assess the stability of the compound in your cell culture medium and within the cells.
-
Perform Cellular Target Engagement Assays: Use CETSA to determine the concentration of this compound required to engage Src T338C in the cellular context. This will provide a more physiologically relevant measure of target interaction.
Quantitative Data Summary
The following table presents hypothetical kinome profiling data for this compound to illustrate how off-target effects can be quantified. This data is for illustrative purposes only and does not represent actual experimental results.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Notes |
| Src T338C | 98% | 111 | On-target |
| c-Src (WT) | 85% | 1100 | 10-fold selectivity for mutant |
| Fyn | 75% | 1500 | Src family member |
| Lck | 72% | 1800 | Src family member |
| Yes | 68% | 2200 | Src family member |
| ABL1 | 55% | 3500 | Potential off-target |
| EGFR | 15% | >10000 | Low activity |
| MAPK1 | 5% | >10000 | Low activity |
Key Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To determine the selectivity of this compound by assessing its inhibitory activity against a broad panel of kinases.
Methodology:
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Kinase Reactions: The inhibitor is incubated with a panel of purified kinases, typically in a 384-well plate format. Each well contains a specific kinase, its substrate, and ATP.
-
Activity Measurement: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using radiometric assays (e.g., ³³P-ATP) or fluorescence/luminescence-based methods[11].
-
Data Analysis: The percentage of inhibition for each kinase at a given inhibitor concentration is calculated. For kinases that show significant inhibition, a dose-response curve is generated to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein, Src T338C, in a cellular context.
Methodology:
-
Cell Treatment: Culture cells expressing Src T338C and treat them with either this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler[7].
-
Cell Lysis: Lyse the cells to release the soluble proteins. This can be done through freeze-thaw cycles or by using lysis buffers.
-
Separation of Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (Src T338C) using Western blotting or other antibody-based detection methods.
-
Data Analysis: Plot the amount of soluble Src T338C as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization[6][7].
Visualizations
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. assayquant.com [assayquant.com]
- 10. pharmaron.com [pharmaron.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
T338C Src-IN-1 stability in cell culture media
This technical support center provides guidance on the stability and handling of T338C Src-IN-1 in cell culture media for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration in the culture should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Q2: How should I store the this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: Is there any known stability data for this compound in cell culture media?
A3: Currently, there is no publicly available data specifically detailing the stability or half-life of this compound in common cell culture media such as DMEM or RPMI-1640. Small molecule inhibitors can exhibit variable stability in aqueous and protein-rich environments like cell culture media. Therefore, it is recommended to prepare fresh dilutions of the inhibitor in media for each experiment.
Q4: What are the potential signs of this compound degradation in my experiments?
A4: Degradation of this compound may lead to a loss of its inhibitory activity. This could manifest as a decrease in the expected biological effect over time, such as a reduction in the inhibition of Src kinase activity or a diminished effect on downstream signaling pathways. Inconsistent results between experiments could also be an indicator of compound instability.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibitory activity | 1. Degradation of this compound stock solution: Repeated freeze-thaw cycles or improper storage. 2. Instability in cell culture media: The compound may degrade during prolonged incubation. 3. Precipitation of the compound: The final concentration in the media may exceed its aqueous solubility. | 1. Prepare fresh aliquots of the DMSO stock solution and avoid repeated freeze-thaw cycles. 2. Prepare fresh dilutions in media immediately before each experiment. For long-term experiments, consider replenishing the media with freshly diluted compound at regular intervals. 3. Visually inspect the media for any precipitate after adding the compound. If precipitation is observed, consider reducing the final concentration. |
| High background or off-target effects | 1. High concentration of DMSO: The solvent may be causing cellular stress or toxicity. 2. Compound degradation products: Degradants may have off-target activities. | 1. Ensure the final DMSO concentration is below the tolerance level of your cell line (typically ≤ 0.1%). Run a vehicle control (media with the same concentration of DMSO) to assess solvent effects. 2. Use freshly prepared solutions to minimize the presence of degradation products. |
| Variability between experimental replicates | 1. Inaccurate pipetting of the inhibitor. 2. Uneven distribution of the inhibitor in the culture vessel. 3. Cell density variations. | 1. Use calibrated pipettes and ensure accurate dilution of the stock solution. 2. Gently mix the culture plate after adding the inhibitor to ensure uniform distribution. 3. Ensure consistent cell seeding density across all wells and plates. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a Stock Solution: Dissolve this compound powder in high-purity DMSO to create a stock solution of 10 mM.
-
Aliquot and Store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
Prepare Intermediate Dilutions (if necessary): For a wide range of final concentrations, perform serial dilutions of the stock solution in DMSO.
-
Prepare Final Working Solution: Directly before treating the cells, dilute the stock or intermediate solution into pre-warmed cell culture media to the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells.
-
Mix Thoroughly: Gently mix the final working solution before adding it to the cell culture plates.
Protocol 2: General Cell-Based Kinase Activity Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on Src kinase activity in cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture media. Remove the old media from the cells and add the media containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 1, 6, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify Protein: Determine the protein concentration of each cell lysate.
-
Kinase Activity Measurement: Use a Src kinase activity assay kit (e.g., ELISA-based or luminescence-based) to measure the level of a specific Src substrate phosphorylation in the cell lysates. Normalize the kinase activity to the total protein concentration.
-
Data Analysis: Plot the normalized kinase activity against the inhibitor concentration and determine the IC50 value.
Visualizations
Caption: Workflow for cell treatment and analysis with this compound.
troubleshooting lack of T338C Src-IN-1 efficacy in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using T338C Src-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and specific covalent inhibitor of a mutant form of the Src tyrosine kinase, specifically the T338C mutant. It is designed to form an irreversible covalent bond with the cysteine residue at position 338 of the mutant Src protein. This targeted approach allows for the specific inhibition of the mutant kinase, making it a valuable tool for studying its role in cellular signaling and for potential therapeutic development.
Q2: What is the mechanism of action of this compound?
This compound is a targeted covalent inhibitor. Its mechanism involves two key steps:
-
Reversible Binding: The inhibitor initially binds non-covalently to the ATP-binding pocket of the Src T338C mutant kinase.
-
Covalent Bond Formation: Following initial binding, a reactive group on the inhibitor forms a permanent, covalent bond with the thiol group of the cysteine residue at position 338.
This irreversible binding leads to the inactivation of the mutant Src kinase.
Q3: What is the reported potency of this compound?
This compound has been reported to have a half-maximal inhibitory concentration (IC50) of 111 nM against the mutant Src T338C.[1]
Q4: In which experimental systems can this compound be used?
This compound is intended for use in cellular and biochemical assays where the Src T338C mutant is present. This includes:
-
Cell lines genetically engineered to express the Src T338C mutant.
-
In vitro kinase assays using the purified recombinant Src T338C enzyme.
-
Animal models harboring tumors with the Src T338C mutation.
Q5: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent, such as DMSO, and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Refer to the manufacturer's datasheet for specific solubility and storage recommendations.
Troubleshooting Guide: Lack of Efficacy in Experiments
Problem 1: No or low inhibition of Src T338C activity in a biochemical kinase assay.
This section provides a logical workflow to troubleshoot issues in a biochemical kinase assay.
| Possible Cause | Recommended Solution |
| Degraded Enzyme | Test the activity of the Src T338C enzyme with a positive control substrate and in the absence of the inhibitor. If activity is low, use a fresh batch of the enzyme. |
| Incorrect ATP Concentration | Verify the final ATP concentration in the assay. High ATP concentrations can compete with ATP-competitive inhibitors. |
| Inhibitor Degradation | Prepare a fresh stock solution of this compound from the solid compound. Avoid multiple freeze-thaw cycles of the stock solution. |
| Suboptimal Assay Conditions | Optimize incubation time and temperature. As a covalent inhibitor, this compound may require a longer pre-incubation time with the enzyme for the covalent bond to form. |
| Assay Interference | If using a fluorescence-based assay, check for potential quenching or autofluorescence from the inhibitor or other buffer components. |
Problem 2: this compound does not reduce phosphorylation of downstream targets in cell-based assays (e.g., Western Blot).
This workflow outlines steps to diagnose issues in cell-based assays.
| Possible Cause | Recommended Solution |
| Lack of Target Expression | Confirm that your cell line expresses the Src T338C mutant. Wild-type Src will be much less sensitive to this inhibitor. Verify expression by sequencing the Src gene or by using a mutant-specific antibody if available. |
| Low Inhibitor Permeability | While most small molecules are cell-permeable, this can vary. If direct permeability data is unavailable, consider using a higher concentration or a longer incubation time. |
| Inhibitor Inactivation | Serum proteins in the culture medium can bind to and sequester small molecule inhibitors, reducing their effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health. |
| Time-Dependent Effects | As a covalent inhibitor, the maximal effect of this compound may not be immediate. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration. |
| Ineffective Downstream Readout | Ensure the antibody for your downstream phosphorylated target is specific and validated. Include appropriate controls, such as treating cells with a known activator of the Src pathway (if available) to confirm that you can detect an increase in phosphorylation. Always include a loading control to ensure equal protein loading. |
| Cellular Efflux | Cells may actively pump out the inhibitor through efflux pumps (e.g., P-glycoprotein). If suspected, co-treatment with an efflux pump inhibitor could be tested. |
Problem 3: Lack of effect on cell viability or proliferation.
| Possible Cause | Recommended Solution |
| Cell Line Not Dependent on Src T338C | Even with successful inhibition of Src T338C, the cell line may not be dependent on its activity for survival or proliferation. The signaling pathway may be redundant in that particular cellular context. Consider using a cell line known to be driven by this specific mutation. |
| Insufficient Treatment Duration | Effects on cell viability may take longer to manifest than the inhibition of signaling pathways. Extend the treatment duration (e.g., 48-72 hours) for viability assays. |
| Assay Sensitivity | Ensure your viability assay (e.g., MTT, CellTiter-Glo) is sensitive enough to detect subtle changes in cell number or metabolic activity. Optimize cell seeding density and assay duration. |
Data Presentation
Table 1: Representative Efficacy of this compound
| Assay Type | Target | Cell Line/Enzyme | IC50 / EC50 | Notes |
| Biochemical Kinase Assay | Src T338C | Purified Recombinant Enzyme | 111 nM[1] | Pre-incubation may be required for optimal covalent modification. |
| Cellular Phosphorylation Assay | Phospho-Src (pY416) | Engineered cells expressing Src T338C | Expected in the low to mid-nanomolar range | Time and concentration-dependent inhibition is expected. |
| Cell Viability Assay | Cell Proliferation | Src T338C dependent cancer cell line | Expected to be higher than the biochemical IC50 | Dependent on the cell line's reliance on the Src T338C pathway. |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Src
This protocol outlines the general steps for detecting changes in Src phosphorylation at the activating tyrosine 416 (pY416) in response to this compound treatment.
References
minimizing cytotoxicity of T338C Src-IN-1 in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the T338C Src-IN-1 inhibitor, with a focus on minimizing cytotoxicity in primary cells.
FAQs: Minimizing Cytotoxicity of this compound in Primary Cells
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the T338C mutant of the c-Src protein. Src is a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes, including proliferation, differentiation, migration, and survival.[1][2] It functions by binding to the ATP-binding pocket of the Src kinase domain, preventing the transfer of phosphate from ATP to its substrates.[2] This blockade of phosphorylation inhibits downstream signaling pathways.
Q2: I am observing high levels of cytotoxicity in my primary cell cultures when using this compound. What are the potential causes?
High cytotoxicity in primary cells can stem from several factors:
-
Off-target effects: While this compound is designed to be selective, at higher concentrations, it may inhibit other kinases, leading to unintended cellular damage. Many kinase inhibitors can have off-target effects that contribute to toxicity.[3][4]
-
Solvent toxicity: this compound is soluble in dimethyl sulfoxide (DMSO).[5][6][7] High concentrations of DMSO can be toxic to primary cells.
-
On-target toxicity: The Src signaling pathway is essential for the survival of some cell types.[1] Inhibition of Src in these cells could lead to apoptosis.
-
Suboptimal culture conditions: Primary cells are sensitive to their environment. Factors like media composition, serum concentration, and plating density can influence their susceptibility to cytotoxic effects.
Q3: How can I reduce the cytotoxicity of this compound in my experiments?
Here are several strategies to mitigate cytotoxicity:
-
Titrate the inhibitor concentration: Determine the lowest effective concentration of this compound that inhibits Src activity without causing excessive cell death. A dose-response experiment is crucial.
-
Optimize DMSO concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.1%.
-
Use serum-free or reduced-serum media: Serum contains various growth factors and cytokines that can influence cell signaling and survival.[8][9][10][11][12] Switching to a more defined, serum-free medium can sometimes reduce non-specific effects and improve reproducibility.[8][9][10][11][12]
-
Supplement with growth factors: If using serum-free media, ensure that it is supplemented with the necessary growth factors to maintain the health of your specific primary cell type.[13][14][15][16][17]
-
Shorten the incubation time: Reduce the duration of exposure to the inhibitor to the minimum time required to observe the desired effect on Src signaling.
Q4: What are the key downstream signaling pathways of Src that I should monitor?
Src kinase activation can trigger several downstream pathways. Monitoring the phosphorylation status of key proteins in these pathways can confirm on-target activity of the inhibitor. Key pathways include:
-
RAS-MAPK Pathway: Involved in cell proliferation and differentiation.
-
PI3K-Akt Pathway: Crucial for cell survival and growth.
-
STAT3 Pathway: Plays a role in cell survival and proliferation.
-
FAK/Paxillin Pathway: Important for cell adhesion and migration.[18]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cell cultures.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death at Expected Efficacious Dose | 1. Off-target toxicity. 2. On-target toxicity in sensitive cell types. 3. Solvent (DMSO) toxicity. 4. Suboptimal inhibitor concentration. | 1. Perform a dose-response curve to find the optimal concentration. 2. Reduce the final DMSO concentration to <0.1%. 3. Shorten the inhibitor incubation time. 4. If on-target toxicity is suspected, consider using a different primary cell type that is less dependent on Src signaling for survival. |
| Inconsistent Results Between Experiments | 1. Variability in primary cell isolates. 2. Inconsistent inhibitor preparation. 3. Fluctuations in cell culture conditions (e.g., media, supplements). 4. Contamination of cell cultures.[19][20][21][22][23] | 1. Use cells from the same passage number and donor where possible. 2. Prepare fresh dilutions of this compound for each experiment from a concentrated stock. 3. Standardize all cell culture reagents and protocols. 4. Regularly test for mycoplasma and other contaminants.[21] |
| No Inhibition of Src Signaling | 1. Inhibitor is inactive. 2. Incorrect inhibitor concentration. 3. Insufficient incubation time. 4. Low Src activity in the primary cells. | 1. Verify the integrity of the inhibitor stock. 2. Increase the concentration of the inhibitor. 3. Increase the incubation time. 4. Confirm baseline Src activity in your primary cells using a Src kinase activity assay. |
| Precipitation of the Inhibitor in Culture Medium | 1. Poor solubility of this compound at the working concentration. 2. Interaction with components in the culture medium. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility. 2. Prepare the final dilution of the inhibitor in pre-warmed culture medium just before use. 3. Visually inspect the medium for any precipitate after adding the inhibitor. |
Experimental Protocols
Dose-Response Cytotoxicity Assay using MTT
This protocol is designed to determine the cytotoxic effects of this compound on primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Apoptosis Detection using Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
Primary cells treated with this compound in a 96-well plate
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Equilibration: Allow the plate with treated cells and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold change in caspase activity.
Visualizations
Src Signaling Pathway
Caption: Simplified Src signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining the cytotoxic effects of this compound in primary cells.
References
- 1. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1351926-90-3 [m.chemicalbook.com]
- 6. This compound | 1351926-90-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Serum-Free Media (SFM) | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Serum free medium Clinisciences [clinisciences.com]
- 10. Serum-Free Cell Culture Media | Fisher Scientific [fishersci.com]
- 11. Serum-Free and Animal-Free Cell Culture Media | Bio-Techne [bio-techne.com]
- 12. Serum-Free PBMC Media | ImmunoSpot® [immunospot.com]
- 13. Cell Culture Growth Factors and Hormones | Thermo Fisher Scientific [thermofisher.com]
- 14. Human Fibroblasts Growth Factors Kit [lifelinecelltech.com]
- 15. Human Fibroblast Growth Supplement [3hbiomedical.com]
- 16. repligen.com [repligen.com]
- 17. Cell Culture Growth Factors and Hormones | Fisher Scientific [fishersci.co.uk]
- 18. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. yeasenbio.com [yeasenbio.com]
- 21. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 22. corning.com [corning.com]
- 23. adl.usm.my [adl.usm.my]
appropriate vehicle control for T338C Src-IN-1 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using T338C Src-IN-1 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control for this compound in in vitro assays?
A1: The recommended vehicle control for this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] this compound is soluble in DMSO, and DMSO is a widely used solvent for kinase inhibitors in in vitro assays.[1][2][3][4]
Q2: What is the maximum final concentration of DMSO that should be used in my assay?
A2: It is recommended to keep the final concentration of DMSO in your in vitro assay at or below 0.1% (v/v) to minimize off-target effects on cell viability and signaling pathways.[3][5][6] However, the optimal concentration may vary depending on the cell type and assay sensitivity, so it is advisable to perform a vehicle toxicity test.
Q3: How should I prepare my stock solution of this compound?
A3: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution is common. Store the stock solution at -20°C for long-term stability.[2] When preparing your working solutions, dilute the stock solution in your assay buffer or cell culture medium to the desired final concentration, ensuring the final DMSO concentration remains low.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent inhibitor of a mutant form of the Src tyrosine kinase, specifically the T338C mutant. It exhibits an IC50 of 111 nM for the T338C mutant and has a 10-fold higher potency for this mutant compared to the wild-type c-Src.[2]
Q5: Why is a vehicle-only control necessary in my experiment?
A5: A vehicle-only control (e.g., cells or enzyme treated with the same final concentration of DMSO as the inhibitor-treated samples) is crucial to distinguish the effects of the inhibitor from any potential effects of the solvent itself. DMSO, even at low concentrations, can influence cellular processes.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected results in the vehicle control group. | - High concentration of DMSO.- Contamination of DMSO or assay reagents.- Cell line sensitivity to DMSO. | - Ensure the final DMSO concentration is ≤ 0.1%.- Use fresh, high-purity DMSO and sterile reagents.- Perform a DMSO dose-response curve to determine the optimal non-toxic concentration for your specific cell line. |
| Precipitation of this compound upon dilution in aqueous buffer. | - Low solubility of the compound in the final assay buffer.- The final concentration of the inhibitor is too high. | - Ensure the final DMSO concentration is sufficient to maintain solubility.- Briefly warm the tube at 37°C and use an ultrasonic bath to aid dissolution.[2]- Prepare intermediate dilutions in a buffer containing a low percentage of DMSO before the final dilution. |
| No inhibitory effect observed with this compound. | - Incorrect concentration of the inhibitor.- Inactive compound due to improper storage.- The target in your system is not the T338C mutant of Src. | - Verify the calculations for your dilutions and the final concentration.- Ensure the compound has been stored correctly at -20°C.[2]- Confirm that your experimental system expresses the T338C mutant of Src, as the inhibitor is significantly more potent against this mutant.[2] |
| High background signal in the kinase assay. | - Non-specific binding of antibodies or reagents.- High endogenous kinase activity. | - Optimize blocking steps and antibody concentrations.- Reduce the amount of enzyme or cell lysate used in the assay. |
Quantitative Data Summary
The following table summarizes key quantitative information for the use of this compound and its vehicle control.
| Parameter | Value | Reference |
| This compound IC50 (T338C mutant) | 111 nM | [2] |
| This compound Selectivity | 10-fold greater for T338C mutant vs. wild-type c-Src | [2] |
| Recommended Final DMSO Concentration | ≤ 0.1% (v/v) | [3] |
| This compound Storage Temperature | -20°C | [2] |
Experimental Protocols
In Vitro Src Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to evaluate the inhibitory activity of this compound.
Materials:
-
Recombinant Src kinase (T338C mutant)
-
Src substrate peptide (e.g., poly(E4Y))
-
ATP
-
This compound
-
DMSO (High-purity)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM to 10 µM).
-
For the final assay, dilute these intermediate stocks into the kinase reaction buffer to achieve the desired final concentrations, ensuring the final DMSO concentration is constant across all wells (e.g., 0.1%).
-
-
Prepare Vehicle Control:
-
Prepare a vehicle control solution by diluting 100% DMSO in the kinase reaction buffer to the same final concentration as the inhibitor-treated wells.
-
-
Set up the Kinase Reaction:
-
In a microplate, add the following to each well:
-
Kinase reaction buffer
-
This compound dilution or vehicle control
-
Src kinase enzyme
-
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Kinase Reaction:
-
Add a mixture of the Src substrate peptide and ATP to each well to start the reaction.
-
Incubate for the desired time (e.g., 30-60 minutes) at the optimal temperature for the enzyme (e.g., 30°C or room temperature).
-
-
Stop the Reaction and Detect Signal:
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify kinase activity (e.g., by measuring luminescence to determine ADP production).
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the inhibitor concentration versus the percentage of kinase activity and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for selecting an appropriate vehicle control.
Caption: Workflow for an in vitro kinase assay including a vehicle control.
References
- 1. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.glpbio.com [file.glpbio.com]
- 3. SMYD3–CDCP1 Axis Drives EMT and CAF Activation in Colorectal Cancer and Is Targetable for Oxaliplatin Sensitization [mdpi.com]
- 4. doronscientific.com [doronscientific.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with T338C Src-IN-1
Welcome to the technical support center for T338C Src-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this potent and selective covalent inhibitor. By understanding the unique chemical-genetic strategy behind this compound, you can better interpret your experimental outcomes, particularly when they deviate from the expected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly selective, irreversible inhibitor designed to target a specifically engineered mutant of the Src tyrosine kinase. The wild-type Src protein has a threonine residue at position 338 (T338), which acts as a "gatekeeper" residue in the ATP-binding pocket. This compound is designed to be used in a chemical-genetic approach where the target cell line or organism expresses Src with a T338C mutation (threonine substituted with cysteine). This engineered cysteine residue serves as a reactive handle for the inhibitor. This compound contains an electrophilic vinyl sulfonamide "warhead" that forms a stable, covalent bond with the thiol group of the engineered cysteine in the T338C Src mutant. This covalent interaction leads to irreversible inhibition of the kinase activity.[1] This "covalent complementarity" strategy provides exceptional specificity, as the inhibitor has a significantly lower affinity for the wild-type Src kinase, which lacks the reactive cysteine at the gatekeeper position.
Q2: What is the expected outcome of treating cells expressing T338C Src with this compound?
The primary expected outcome is the specific and potent inhibition of T338C Src kinase activity. Src is a key signaling protein involved in various cellular processes, including proliferation, survival, migration, and invasion. Therefore, treatment of cells expressing the T338C Src mutant with this compound is expected to lead to:
-
Reduced phosphorylation of Src substrates: A decrease in the phosphorylation of known downstream targets of Src, such as FAK, STAT3, and p130Cas.
-
Inhibition of Src-mediated cellular phenotypes: A reduction in cell proliferation, migration, and invasion, and potentially an increase in apoptosis, depending on the cell context and the role of Src in that specific cell line.
Q3: I am not seeing the expected inhibition of my T338C Src-expressing cells. What could be the reason?
Several factors could contribute to a lack of efficacy. Please consider the following troubleshooting steps:
-
Confirm the expression and activity of the T338C Src mutant: Ensure that your cells are correctly expressing the T338C Src mutant at a sufficient level. The T338C mutation itself should not significantly impair the kinase activity of Src.
-
Inhibitor concentration and incubation time: As a covalent inhibitor, the extent of inhibition is dependent on both concentration and time. You may need to optimize these parameters. Consider performing a dose-response and a time-course experiment.
-
Inhibitor stability: While this compound is a stable compound, its stability in aqueous solutions like cell culture media over long incubation periods should be considered. Prepare fresh solutions of the inhibitor and minimize the time between dilution and application to cells.
-
Cell permeability: Ensure that the inhibitor is able to effectively cross the cell membrane to reach its intracellular target.
-
Washout experiments: To confirm covalent and irreversible inhibition, you can perform a washout experiment. After treating the cells with the inhibitor for a specific period, wash the cells to remove any unbound inhibitor and then continue the culture in inhibitor-free media. A sustained inhibitory effect after washout is indicative of covalent binding.[2]
Troubleshooting Guide for Unexpected Results
This guide addresses specific unexpected outcomes you might encounter during your experiments with this compound.
Problem 1: No change in the phosphorylation of a known Src substrate after treatment.
| Possible Cause | Suggested Solution |
| Inefficient inhibition | Increase the concentration of this compound and/or the incubation time. Perform a titration to find the optimal conditions. |
| Low expression or activity of T338C Src | Verify the expression of the T338C Src mutant by Western blot or qPCR. Assess the baseline kinase activity of the mutant in your cells. |
| Antibody issues | Ensure the phospho-specific antibody you are using is validated and working correctly. Include appropriate positive and negative controls in your Western blot. |
| Redundant signaling pathways | The signaling pathway leading to the phosphorylation of your substrate of interest may have redundant inputs that are not dependent on Src. Investigate alternative pathways that might be active in your cell line. |
Problem 2: Unexpected changes in cell phenotype (e.g., increased proliferation, altered morphology).
| Possible Cause | Suggested Solution |
| Off-target effects | Although designed for high selectivity, off-target effects are a possibility with any small molecule inhibitor. The pyrazolopyrimidine scaffold can interact with other kinases.[3][4][5][6] Consider performing a kinome-wide screen to identify potential off-target interactions. |
| Paradoxical signaling | In some contexts, inhibition of one kinase can lead to the activation of a compensatory signaling pathway. Investigate the activation status of other related kinases (e.g., other Src family kinases, receptor tyrosine kinases). |
| Cellular context | The role of Src can be highly context-dependent. In some cell lines, Src inhibition might not lead to the canonical anti-proliferative or anti-migratory effects. |
| DMSO toxicity | High concentrations of the solvent DMSO can have cytotoxic or other confounding effects on cells. Ensure your final DMSO concentration is as low as possible (typically <0.1%) and include a vehicle-only control in all experiments.[6][7][8][9] |
Problem 3: High background or non-specific effects in control (wild-type Src) cells.
| Possible Cause | Suggested Solution |
| Inhibitor concentration too high | This compound has a significantly lower affinity for wild-type Src. However, at very high concentrations, some off-target inhibition of wild-type Src or other kinases might occur. Reduce the inhibitor concentration to a range where it is selective for the T338C mutant. |
| Off-target effects on other kinases | The inhibitor might be affecting other kinases present in the wild-type cells. Refer to the suggestions for off-target effects in Problem 2. |
| Solvent effects | Ensure that the observed effects are not due to the solvent (e.g., DMSO). Compare the phenotype of untreated wild-type cells with those treated with the vehicle control. |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Fold Selectivity (vs. WT c-Src) |
| T338C Src | 111 | 10 |
| Wild-Type c-Src | >1000 | 1 |
Note: Data derived from publicly available information. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reliable and reproducible results. Below is a general guideline for a cell-based assay.
General Protocol for Cellular Assays (e.g., Western Blotting for Target Engagement)
-
Cell Culture: Plate cells expressing either wild-type Src or the T338C Src mutant at an appropriate density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in sterile DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 2, 6, 12, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Proceed with standard Western blotting protocols to analyze the phosphorylation status of Src substrates.
Visualizations
To aid in understanding the experimental logic and signaling pathways, the following diagrams are provided.
Caption: Mechanism of this compound covalent inhibition.
Caption: A logical workflow for troubleshooting unexpected results.
Caption: A simplified overview of the Src signaling pathway.
References
- 1. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Warhead Reactivity Limits the Speed of Inhibition of the Cysteine Protease Rhodesain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
how to prevent degradation of T338C Src-IN-1 in solution
This technical support center provides guidance on the proper handling, storage, and troubleshooting for the use of T338C Src-IN-1 in research applications. The information is tailored for researchers, scientists, and drug development professionals to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare stock solutions in high-purity, anhydrous DMSO.
Q2: What are the optimal storage conditions for this compound solid compound and stock solutions?
A2: Both the solid form of this compound and its stock solutions in DMSO should be stored at -20°C.[1] For long-term storage, aliquoting the DMSO stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.
Q3: How can I prevent degradation of this compound in my experiments?
A3: To minimize degradation, follow these best practices:
-
Use High-Purity Solvents: Use anhydrous, high-purity DMSO to prepare stock solutions. Water content in DMSO can contribute to the hydrolysis of susceptible compounds.
-
Proper Storage: Store stock solutions at -20°C in tightly sealed vials to prevent moisture absorption.
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes.
-
Protect from Light: While specific photosensitivity data for this compound is not available, it is a general best practice to protect solutions of small organic molecules from direct light exposure.
-
Prepare Fresh Dilutions: For cellular assays or other experiments, prepare fresh dilutions from the stock solution immediately before use. Do not store diluted aqueous solutions for extended periods.
Q4: For how long is the this compound stock solution in DMSO stable?
A4: While specific long-term stability data for this compound is not publicly available, studies on large collections of small molecules stored in DMSO at -20°C have shown that a high percentage of compounds remain stable for years. However, stability is compound-specific. For critical experiments, it is advisable to use freshly prepared stock solutions or to periodically check the purity of older stocks.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound stock solution. | • Prepare a fresh stock solution from solid compound.• Perform a quality control check on the existing stock solution using HPLC or LC-MS to assess its purity and integrity.• Ensure proper storage conditions (-20°C, tightly sealed vials) and avoid multiple freeze-thaw cycles. |
| Improper dilution or handling. | • Prepare fresh dilutions for each experiment from a validated stock solution.• Ensure accurate pipetting and thorough mixing.• Minimize the time the compound spends in aqueous solutions before being added to the experiment. | |
| Precipitation of the compound in aqueous media. | Low solubility of this compound in aqueous buffers. | • Ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility, but still compatible with your experimental system.• If precipitation persists, consider using a different solvent for the final dilution, if compatible with your assay. |
Experimental Protocols
Protocol for Preparing Stock Solutions
-
Equilibrate the vial of solid this compound to room temperature before opening to minimize moisture condensation.
-
Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C.
General Protocol for Assessing Compound Stability (Forced Degradation Study)
Forced degradation studies can help identify potential degradation pathways and the stability-indicating nature of an analytical method. This is a generalized protocol and should be adapted based on the specific compound and analytical capabilities.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile or methanol for compatibility with HPLC).
-
Stress Conditions: Expose aliquots of the solution to various stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidation: Add 3% hydrogen peroxide and incubate at room temperature.
-
Thermal Stress: Incubate a solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose a solution to UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples and an unstressed control sample by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4]
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Data Presentation
Table 1: General Stability of Small Molecules in DMSO at -20°C
This table summarizes findings from large-scale studies on the stability of diverse small molecule libraries stored in DMSO. Note that these are general observations and the stability of this compound should be independently verified for critical applications.
| Study Reference | Number of Compounds | Storage Duration | Observation |
| Cheng et al. | >1000 | 5 years | >90% of compounds showed no significant degradation. |
| Kozik et al. | ~200,000 | 2 years | 85% of compounds showed <10% degradation. |
Visualizations
Signaling Pathway: General Mechanism of a Kinase Inhibitor
References
Technical Support Center: Addressing T338C Src-IN-1 Resistance in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the Src inhibitor, Src-IN-1, due to the T338C mutation in the SRC gene.
Frequently Asked Questions (FAQs)
Q1: What is the T338C mutation in Src kinase?
The Threonine 338 (T338) residue in the Src kinase domain is known as the "gatekeeper" residue. It plays a crucial role in controlling access to a hydrophobic pocket within the ATP-binding site, which is essential for the binding of many kinase inhibitors. A mutation at this position, such as T338C (Threonine to Cysteine), can alter the shape and properties of the ATP-binding pocket, leading to resistance to certain inhibitors.
Q2: How does the T338C mutation cause resistance to Src-IN-1?
The T338C gatekeeper mutation confers resistance to Src-IN-1 primarily through steric hindrance. The larger cysteine residue at position 338 reduces the space available in the hydrophobic pocket of the ATP-binding site, preventing Src-IN-1 from binding effectively. This reduced binding affinity means that higher concentrations of the inhibitor are required to achieve the same level of kinase inhibition.
Q3: Are there inhibitors that are effective against the T338C Src mutant?
Yes, medicinal chemists have developed specific inhibitors that are potent against the T338C mutant. For example, T338C Src-IN-1 was specifically designed to inhibit the T338C mutant and shows a 10-fold increase in potency against the mutant compared to wild-type c-Src.[1] Another inhibitor, T338C Src-IN-2 , also demonstrates inhibitory activity against the T338C mutant.[2]
Q4: Besides direct resistance, does the T338C mutation have other effects?
Yes, gatekeeper mutations, including those at the T338 position, can lead to the activation of the kinase. This can promote malignant transformation and may alter downstream signaling pathways, potentially contributing to a more aggressive cellular phenotype.
Troubleshooting Guide
This guide addresses common issues encountered when working with cell lines expressing the T338C Src mutation and investigating Src-IN-1 resistance.
| Problem | Possible Cause | Recommended Solution |
| Unexpected resistance to Src-IN-1 in your cell line. | The cell line may harbor a T338C or other gatekeeper mutation in the SRC gene. | - Sequence the SRC gene in your cell line to confirm the presence of mutations. - Test a known T338C-active inhibitor, such as this compound, to see if it inhibits Src activity in your cells. |
| Difficulty confirming Src inhibition in T338C mutant cells. | The concentration of Src-IN-1 may be insufficient to inhibit the mutant kinase. Western blot for p-Src (Y416) may not be sensitive enough. | - Perform a dose-response experiment with a wide range of Src-IN-1 concentrations. - Use a more sensitive in-vitro kinase assay with purified T338C Src protein to determine the IC50 value directly. - Analyze the phosphorylation of direct downstream targets of Src for a more robust assessment of in-cell activity. |
| Variability in experimental results. | - Inconsistent cell culture conditions. - Passage number of the cell line affecting mutation stability or cellular phenotype. - Instability of the inhibitor in culture media. | - Standardize cell culture protocols, including seeding density and media composition. - Use a consistent and low passage number for your experiments. - Prepare fresh dilutions of Src-IN-1 for each experiment from a frozen stock. |
| How to confirm that the observed phenotype is due to T338C-mediated resistance. | The observed effects could be off-target effects of the inhibitor or due to other cellular mechanisms. | - Generate a control cell line that expresses wild-type Src and compare its sensitivity to Src-IN-1 with the T338C mutant-expressing cell line. - Use a structurally distinct Src inhibitor to see if it recapitulates the resistance phenotype. - Perform a rescue experiment by re-introducing wild-type Src into the resistant cells to see if sensitivity is restored. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of selected compounds against the T338C Src mutant.
| Inhibitor | Target | IC50 (nM) | Fold-change vs. WT | Reference |
| This compound | T338C c-Src | 111 | 10x more potent vs WT | [1] |
| T338C Src-IN-2 | T338C c-Src | 317 | Not specified | [2] |
| T338C Src-IN-2 | T338C/V323A c-Src | 57 | Not applicable | [2] |
| T338C Src-IN-2 | T338C/V323S c-Src | 19 | Not applicable | [2] |
Key Experimental Protocols
In Vitro Src Kinase Assay (Non-Radioactive) for IC50 Determination
This protocol describes a general method for determining the IC50 of an inhibitor against purified wild-type or T338C mutant Src kinase.
Materials:
-
Purified recombinant human c-Src (wild-type or T338C mutant)
-
Src-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
Test inhibitor (e.g., Src-IN-1)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test inhibitor in kinase assay buffer.
-
In a 384-well plate, add the inhibitor dilutions. Include a no-inhibitor control (vehicle, e.g., DMSO) and a no-enzyme control (background).
-
Add the purified Src kinase to each well (except the no-enzyme control).
-
Add the Src peptide substrate and ATP mixture to all wells to start the reaction.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Record the luminescence signal.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay for Src Inhibition
This protocol outlines a method to assess the inhibitory effect of a compound on Src activity within a cellular context.
Materials:
-
Cell line expressing either wild-type or T338C Src (e.g., engineered HEK293T or a relevant cancer cell line)
-
Complete cell culture medium
-
Test inhibitor (e.g., Src-IN-1)
-
Lysis buffer
-
Primary antibodies: anti-p-Src (Y416), anti-Src, anti-GAPDH (or other loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-Src (Y416).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total Src and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the reduction in Src phosphorylation at each inhibitor concentration.
Visualizations
References
Validation & Comparative
A Comparative Guide to Src Kinase Inhibitors: T338C Src-IN-1 and Dasatinib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of the Src tyrosine kinase family have garnered significant attention due to Src's pivotal role in cell proliferation, survival, migration, and angiogenesis. This guide provides a detailed comparison of a novel, mutant-selective inhibitor, T338C Src-IN-1, and the well-established multi-kinase inhibitor, dasatinib. We present available efficacy data, detailed experimental methodologies, and visual representations of key pathways and workflows to aid researchers in making informed decisions for their studies.
Efficacy and Specificity: A Head-to-Head Comparison
The inhibitory activities of this compound and dasatinib against Src kinase are summarized below. A key distinction lies in their selectivity, particularly concerning a clinically relevant "gatekeeper" mutation, T338C, in the Src kinase domain.
| Inhibitor | Target | IC50 | Key Characteristics |
| This compound | Src T338C Mutant | 111 nM | Potent inhibitor of the T338C mutant. |
| Wild-Type c-Src | ~1110 nM (estimated) | Exhibits approximately 10-fold selectivity for the T338C mutant over wild-type c-Src. | |
| Dasatinib | Wild-Type Src | 0.5 - 0.8 nM[1] | Highly potent inhibitor of wild-type Src and other Src family kinases. |
| Src T338I Mutant | High Resistance | The T338I mutation, a similar gatekeeper mutation, confers resistance to dasatinib. A specific IC50 for the T338C mutant is not readily available but is expected to be significantly higher than for wild-type. | |
| Other Kinases | Potent inhibitor of Abl, c-Kit, and others. | A multi-targeted kinase inhibitor. |
Note: The IC50 value for this compound against wild-type c-Src is estimated based on the reported 10-fold selectivity.
Src Signaling Pathway and Inhibitor Action
The Src signaling pathway is a complex network that regulates numerous cellular processes. Both this compound and dasatinib exert their effects by inhibiting the kinase activity of Src, thereby blocking downstream signaling cascades.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are crucial. Below are representative protocols for biochemical kinase assays and cell viability assays commonly used to evaluate Src inhibitors.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant Src kinase (wild-type or T338C mutant)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitors (this compound, dasatinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted inhibitors.
-
Add the purified Src kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to an inhibitor.
Objective: To determine the effect of an inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., expressing wild-type or mutant Src)
-
Complete cell culture medium
-
Test inhibitors (this compound, dasatinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
The choice between this compound and dasatinib will largely depend on the specific research question. This compound offers a valuable tool for studying the specific role of the Src T338C mutant, which is implicated in acquired resistance to some kinase inhibitors. Its selectivity for the mutant over wild-type Src allows for a more targeted investigation. In contrast, dasatinib is a potent, broad-spectrum inhibitor of wild-type Src and other kinases. While highly effective against sensitive cancer cells, its efficacy can be compromised by gatekeeper mutations like T338I.
For researchers investigating mechanisms of drug resistance or the specific consequences of the T338C mutation, this compound is the more appropriate tool. For studies requiring potent, broad inhibition of wild-type Src signaling in sensitive models, dasatinib remains a relevant and well-characterized option. The provided experimental protocols offer a foundation for conducting rigorous and comparable efficacy studies for these and other Src inhibitors.
References
Assessing Downstream Target Inhibition of T338C Src-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of T338C Src-IN-1 and other prominent Src family kinase (SFK) inhibitors. The focus is on the assessment of downstream target inhibition, a critical step in evaluating the efficacy and mechanism of action of kinase inhibitors. While direct quantitative data on the downstream effects of this compound is not currently available in the public domain, this guide offers a framework for such an assessment by presenting comparable data for well-characterized alternative inhibitors.
Introduction to this compound
This compound is a potent inhibitor of the mutant T338C Src kinase, exhibiting an IC50 of 111 nM.[1] Notably, it demonstrates a 10-fold greater potency for the T338C mutant compared to wild-type c-Src.[1] The T338 position in Src is known as the "gatekeeper" residue, and mutations at this site can confer resistance to some kinase inhibitors. The development of inhibitors specifically targeting such mutants is of significant interest in overcoming drug resistance in cancer therapy.
Comparison of Src Kinase Inhibitors
A direct comparison of the downstream target inhibition of this compound with other inhibitors is hampered by the lack of publicly available data for this compound. However, a comparative analysis of established Src inhibitors provides a benchmark for the types of assays and expected outcomes when evaluating a novel inhibitor.
The following table summarizes the inhibitory concentrations of several widely used Src inhibitors against the Src kinase itself and its key downstream effector, Focal Adhesion Kinase (FAK).
| Inhibitor | Target | IC50 (in vitro) | Cell-Based Potency (p-FAK Inhibition) | Reference |
| This compound | T338C Src | 111 nM | Data not available | [1] |
| Dasatinib | Src | 0.5 nM | < 50 nM (Melanoma cells) | [2] |
| Saracatinib (AZD0530) | Src | 2.7 nM | 8 nM sufficient to inhibit p-FAK (PC-3 cells) | |
| Bosutinib | Src | 1.2 nM | Data not available | |
| PP2 | Lck/Fyn (SFK) | 4 nM/5 nM | Qualitatively shown to inhibit p-FAK |
Key Downstream Signaling Pathways of Src
Src kinase is a central node in numerous signaling pathways that regulate critical cellular processes such as proliferation, survival, migration, and adhesion. Understanding these pathways is essential for assessing the functional consequences of Src inhibition.
Experimental Protocols for Assessing Downstream Inhibition
To quantitatively assess the downstream effects of this compound and compare it to other inhibitors, a series of standardized in vitro experiments are recommended.
Western Blotting for Phosphorylated Downstream Targets
This method is used to determine the phosphorylation status of key downstream proteins like FAK and STAT3, providing a direct measure of Src kinase activity inhibition within the cell.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with a dose range of this compound and alternative inhibitors (e.g., Dasatinib, Saracatinib) for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-FAK Tyr397, anti-p-STAT3 Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels (by re-probing the membrane with an antibody against the total protein) and to a loading control (e.g., GAPDH or β-actin).
Cell Migration Assay (Scratch Assay)
This assay assesses the effect of inhibitors on the collective migration of a cell population, a key cellular process often driven by Src signaling.
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.
-
Creating the "Scratch": Once confluent, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing the desired concentrations of this compound or alternative inhibitors.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time for each treatment condition compared to the untreated control.
Cell Adhesion Assay
This assay measures the ability of cells to attach to an extracellular matrix (ECM) substrate, a process in which Src and FAK play crucial roles.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with an ECM protein (e.g., fibronectin, collagen) and incubate.
-
Blocking: Block any remaining non-specific binding sites on the well surface with a blocking agent like BSA.
-
Cell Preparation and Treatment: Harvest cells and resuspend them in serum-free media. Treat the cells with different concentrations of this compound or alternative inhibitors for a defined period.
-
Cell Seeding: Add the treated cell suspension to the coated wells and allow them to adhere for a specific time (e.g., 30-60 minutes) in an incubator.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Stain the remaining adherent cells with a dye (e.g., crystal violet). Solubilize the dye and measure the absorbance using a plate reader.
-
Analysis: Calculate the percentage of adherent cells for each treatment condition relative to the untreated control.
Conclusion
While this compound shows high potency against the T338C Src mutant, a comprehensive understanding of its biological effects requires a thorough investigation of its impact on downstream signaling pathways and cellular functions. The experimental protocols and comparative data for established Src inhibitors provided in this guide offer a robust framework for researchers to conduct these critical assessments. Future studies quantifying the effects of this compound on FAK and STAT3 phosphorylation, as well as on cell migration and adhesion, will be invaluable in determining its therapeutic potential and positioning it relative to other Src-targeting agents.
References
A Researcher's Guide to Control Experiments for T338C Src-IN-1 Studies
For researchers, scientists, and drug development professionals investigating the role of Src kinase using the covalent inhibitor T338C Src-IN-1, rigorous experimental design with appropriate controls is paramount to ensure the validity and reproducibility of findings. This guide provides a comparative overview of essential control experiments, detailed protocols, and the underlying signaling pathways to facilitate robust study design. This compound is a potent and selective inhibitor developed for a chemical genetic approach, targeting a synthetically introduced cysteine residue at position 338 (T338C) in the Src kinase domain. This strategy allows for highly specific inhibition of the mutant kinase with minimal off-target effects on wild-type kinases.[1][2]
Comparative Analysis of Src Inhibitors
The primary advantage of this compound lies in its specificity for the engineered T338C Src mutant. This contrasts with many broadly-acting Src family kinase (SFK) inhibitors, which often have numerous off-target effects that can confound experimental results.[3][4][5] Below is a comparison of this compound with other common Src inhibitors.
| Inhibitor | Target(s) | IC50 (Src) | Key Features | Reference(s) |
| This compound | T338C mutant c-Src | 111 nM (for T338C) | Covalent inhibitor with >10-fold selectivity for T338C mutant over wild-type Src. Ideal for chemical genetic studies. | [1] |
| Dasatinib | Src, Bcr-Abl, c-Kit, PDGFRβ, EphA2 | <1 nM | Potent, multi-targeted inhibitor. Clinically approved. | |
| Saracatinib (AZD0530) | Src, Lck, Fyn, Lyn, Blk, Fgr, c-Yes | 2.7 nM | Potent Src family kinase inhibitor. | |
| Bosutinib | Src, Abl | 1.2 nM | Dual Src/Abl inhibitor. Clinically approved. | |
| PP2 | Lck, Fyn, Src | 4 nM (Lck), 5 nM (Fyn) | Commonly used research tool; potent inhibitor of Src family kinases. |
Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes and are compiled from various sources.
Key Control Experiments for this compound Studies
To validate the specificity and on-target effects of this compound, a series of control experiments are essential.
| Experimental Question | Primary Experiment | Positive Control | Negative Control |
| Is the inhibitor active against the target kinase? | In vitro kinase assay with T338C Src and this compound. | A known potent Src inhibitor (e.g., Dasatinib). | Vehicle (e.g., DMSO) treatment; an inactive analog of the inhibitor if available. |
| Is the inhibition specific to the T338C mutant? | Compare the effect of this compound on cells expressing T338C Src vs. wild-type (WT) Src. | Treatment of WT Src-expressing cells with a potent pan-Src inhibitor (e.g., Dasatinib). | Treatment of WT Src-expressing cells with this compound; mock-transfected or empty vector-expressing cells. |
| Are the observed cellular effects due to Src inhibition? | Cellular assays (e.g., proliferation, migration) in T338C Src-expressing cells treated with this compound. | siRNA/shRNA knockdown of Src in the parental cell line to phenocopy the inhibitor's effect. | Treatment with an inactive analog of this compound; expression of a kinase-dead T338C Src mutant. |
| Is the inhibitor acting covalently and irreversibly? | Washout experiment: treat cells with this compound, wash, and assess downstream signaling at various time points. | - | A reversible Src inhibitor (e.g., PP2) which should show recovery of signaling after washout. |
Experimental Protocols
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of the T338C Src kinase.
Materials:
-
Recombinant T338C c-Src and wild-type c-Src enzymes
-
Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound and other inhibitors (dissolved in DMSO)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in kinase assay buffer.
-
In a 96-well plate, add the recombinant kinase (T338C Src or WT Src), the peptide substrate, and the inhibitors at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the IC50 values by plotting the percentage of kinase activity against the inhibitor concentration.
Cellular Proliferation Assay (using Ba/F3 cells)
The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line that can be rendered IL-3 independent by the expression of an active oncogenic kinase.[6][7][8][9] This makes them an excellent model system to study the efficacy of kinase inhibitors.
Materials:
-
Ba/F3 cells stably expressing T338C c-Src or wild-type c-Src
-
RPMI-1640 medium supplemented with 10% FBS
-
IL-3
-
This compound and control inhibitors
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed the Ba/F3-T338C Src and Ba/F3-WT Src cells in 96-well plates in IL-3-free medium. As a control for off-target toxicity, seed parental Ba/F3 cells in IL-3-containing medium.
-
Add serial dilutions of this compound and control inhibitors to the wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.
-
Determine the GI50 (concentration for 50% growth inhibition) for each inhibitor.
Western Blot for Src Phosphorylation
This protocol is used to assess the phosphorylation status of Src and its downstream targets as a measure of its activity within the cell.
Materials:
-
Cells expressing T338C Src or WT Src
-
This compound and control inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total Src, anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-STAT3 (Tyr705), anti-total STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with this compound or control compounds for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the effect of Src inhibition on cell migration.
Materials:
-
Cells grown to a confluent monolayer in a 6-well plate
-
Pipette tip or a specialized scratch tool
-
This compound and control inhibitors
-
Microscope with a camera
Procedure:
-
Create a "scratch" in the confluent cell monolayer.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing the inhibitors or vehicle control.
-
Image the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Quantify the migration by measuring the area of the scratch over time.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Src Signaling Pathways and Point of Inhibition.
Caption: Experimental Workflow for this compound Studies.
Caption: Logical Relationships in this compound Experiments.
References
- 1. Chemical genetic strategy for targeting protein kinases based on covalent complementarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irreversible inhibitors of c-Src kinase that target a non-conserved cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ba/F3 Cells [cytion.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. ebiohippo.com [ebiohippo.com]
- 9. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Src Kinase Inhibitors: A Focus on Dose-Response Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dose-response profiles of prominent Src kinase inhibitors. While data for "T338C Src-IN-1" is not publicly available, this document focuses on well-characterized inhibitors—Dasatinib, Bosutinib, and Saracatinib—to offer a framework for evaluating the potency and efficacy of novel compounds targeting the Src tyrosine kinase.
Dose-Response Comparison of Src Inhibitors
The inhibitory activity of a compound is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key parameter derived from dose-response curves, indicating the concentration of an inhibitor required to reduce the activity of a target, such as Src kinase, by 50%. The following table summarizes the IC50 values for Dasatinib, Bosutinib, and Saracatinib against Src kinase and in various cancer cell lines.
| Inhibitor | Target/Cell Line | IC50 (nM) | Reference |
| Dasatinib | c-Src (biochemical assay) | 0.5 - 2.7 | [1][2] |
| K562 (CML cell line) | 0.446 | [3] | |
| TSCC lines (Tongue Squamous Cell Carcinoma) | Varies by cell line | [4] | |
| Bosutinib | c-Src (biochemical assay) | 1.2 - 3.8 | [1][5][6] |
| SRC-transformed fibroblasts | 100 | [5] | |
| Neuroblastoma cell lines | Varies by cell line | [6] | |
| Saracatinib | c-Src (biochemical assay) | 2.7 - 11 | [2][7] |
| K562 (CML cell line) | 220 | [7] | |
| Ovarian cancer cell lines | 530 - 8220 | [8] | |
| Gastric cancer cell lines (SNU216, NCI-N87) | < 1000 | [9] |
Src Kinase Signaling Pathway
Src kinase is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[10] Its activation is a key event in the signaling cascades initiated by various growth factor receptors and integrins. The diagram below illustrates a simplified overview of the Src signaling pathway.
Experimental Protocols
Accurate and reproducible dose-response data are fundamental to the characterization of kinase inhibitors. Below are generalized protocols for in vitro biochemical and cell-based assays commonly used to determine the IC50 values of Src inhibitors.
In Vitro Src Kinase Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Src kinase.
Materials:
-
Recombinant active Src kinase
-
Src-specific peptide substrate (e.g., poly[Glu,Tyr]4:1)
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing Mg2+ and/or Mn2+)
-
Test compound (e.g., this compound) and control inhibitors (e.g., Dasatinib)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phosphotyrosine antibody)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and control inhibitors.
-
In a microplate, add the Src kinase, the specific peptide substrate, and the assay buffer to each well.
-
Add the diluted test compounds or controls to the respective wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a background control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. The method of detection will depend on the assay kit used. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.[11] Alternatively, assays may measure the level of substrate phosphorylation using a specific antibody.[12]
-
Plot the percentage of Src kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation/Viability Assay
This assay assesses the effect of an inhibitor on the growth and viability of cancer cell lines that are dependent on Src signaling.
Materials:
-
Cancer cell line of interest (e.g., K562, A549)
-
Cell culture medium and supplements
-
Test compound and control inhibitors
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound and control inhibitors in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitors. Include wells with vehicle-treated cells as a control.
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PTTG1 Levels Are Predictive of Saracatinib Sensitivity in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 11. promega.com [promega.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Validating the Specificity of T338C Src-IN-1 in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of the Src kinase inhibitor, T338C Src-IN-1, in a novel cell line. We present a direct comparison with two well-characterized Src family kinase (SFK) inhibitors, Dasatinib and Saracatinib, and provide detailed experimental protocols to empower researchers in their drug development endeavors.
Introduction to this compound and Comparator Compounds
This compound is a potent inhibitor of the mutant Src T338C, demonstrating a 10-fold higher potency for the mutant over wild-type (WT) c-Src, with a reported IC50 of 111 nM for the mutant form.[1][2] To rigorously assess its specificity, a direct comparison with established inhibitors is crucial.
-
Dasatinib is a multi-targeted kinase inhibitor, targeting both Abl and Src family kinases.[3] Its broad activity profile makes it a valuable, albeit less specific, control.
-
Saracatinib (AZD0530) is a potent and selective inhibitor of Src family kinases, including c-Src, Yes, Fyn, Lyn, Lck, Fgr, and Blk. This makes it an excellent benchmark for high-specificity Src inhibition.
Experimental Strategy for Specificity Validation
A multi-pronged approach is essential to thoroughly validate the specificity of this compound. This involves biochemical assays to determine its activity against a panel of kinases and cell-based assays to confirm its on-target effects and assess off-target activity within a biological context.
Biochemical Specificity Profiling
The initial and most critical step is to determine the inhibitor's selectivity across the human kinome.
Kinome-wide Selectivity Scan
A kinome-wide scan will provide a broad view of the kinases that this compound interacts with. This is typically performed by specialized contract research organizations (CROs). The data below is hypothetical, illustrating a potential outcome where this compound shows high selectivity for Src and its T338C mutant.
Table 1: Hypothetical Kinome Scan Data (% Inhibition at 1 µM)
| Kinase | This compound | Dasatinib | Saracatinib |
| SRC (WT) | 85 | 99 | 98 |
| SRC (T338C) | 99 | 99 | 99 |
| LCK | 25 | 98 | 95 |
| YES | 30 | 97 | 96 |
| FYN | 20 | 96 | 94 |
| ABL1 | 5 | 99 | 40 |
| KIT | 2 | 95 | 15 |
| EGFR | 1 | 10 | 5 |
| VEGFR2 | 3 | 80 | 10 |
| ... (other kinases) | <5 | Variable | <10 |
IC50 Determination for Key Kinases
Following the initial screen, determine the half-maximal inhibitory concentration (IC50) for the primary target and any significant off-target kinases. The ADP-Glo™ Kinase Assay is a robust method for this.
Table 2: Hypothetical IC50 Values (nM)
| Kinase | This compound | Dasatinib | Saracatinib |
| SRC (WT) | 1110 | <1 | 2.7 |
| SRC (T338C) | 111 | <1 | 2.5 |
| LCK | >10,000 | 1.5 | 4 |
| ABL1 | >10,000 | 0.8 | 500 |
| KIT | >10,000 | 79 | >1000 |
Cellular Specificity Validation
Cell-based assays are crucial to confirm that the inhibitor engages its target in a complex biological system and to assess its effects on downstream signaling pathways.
On-Target Engagement: Inhibition of Src Autophosphorylation
Treatment of the new cell line with the inhibitors should lead to a dose-dependent decrease in the autophosphorylation of Src at tyrosine 416 (p-Src Y416), a marker of its active state.
Table 3: Hypothetical Western Blot Quantification of p-Src (Y416) Inhibition
| Inhibitor Concentration (nM) | This compound (% of Control) | Dasatinib (% of Control) | Saracatinib (% of Control) |
| 1 | 95 | 80 | 90 |
| 10 | 80 | 50 | 75 |
| 100 | 50 | 10 | 40 |
| 1000 | 15 | 5 | 10 |
| 10000 | 5 | 2 | 5 |
Downstream Signaling Analysis
Assess the phosphorylation status of known Src substrates to confirm that the observed target engagement translates to the inhibition of downstream signaling.
Table 4: Hypothetical Western Blot Quantification of p-FAK (Y576/577) and p-Paxillin (Y118) at 1 µM Inhibitor Concentration
| Phospho-Protein | This compound (% of Control) | Dasatinib (% of Control) | Saracatinib (% of Control) |
| p-FAK (Y576/577) | 25 | 10 | 15 |
| p-Paxillin (Y118) | 30 | 15 | 20 |
| p-ERK1/2 (T202/Y204) | 90 | 40 | 85 |
(Note: The minimal effect on p-ERK suggests higher specificity of this compound compared to the broader-acting Dasatinib in this hypothetical scenario).
Experimental Protocols
ADP-Glo™ Kinase Assay for IC50 Determination
This protocol is adapted from commercially available kits (e.g., Promega).
-
Prepare Reagents :
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA.
-
Recombinant human Src (WT and T338C mutant) and other kinases.
-
Substrate: Poly(E,Y) 4:1.
-
ATP: Prepare a 2X stock at a concentration equal to the Km for each kinase.
-
Inhibitors: Prepare a 10-point, 2-fold serial dilution of this compound, Dasatinib, and Saracatinib.
-
-
Kinase Reaction :
-
In a 384-well plate, add 2.5 µl of 2X inhibitor dilution.
-
Add 2.5 µl of 2X enzyme solution.
-
Incubate for 10 minutes at room temperature.
-
Add 5 µl of 2X ATP/substrate mix to initiate the reaction.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection :
-
Add 5 µl of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition :
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using non-linear regression analysis.
-
Western Blotting for Phospho-Protein Analysis
-
Cell Culture and Treatment :
-
Plate the new cell line and grow to 70-80% confluency.
-
Serum-starve cells for 12-24 hours.
-
Treat with a range of concentrations of this compound, Dasatinib, and Saracatinib for 1-2 hours.
-
-
Cell Lysis :
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification :
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
p-Src (Y416)
-
Total Src
-
p-FAK (Y576/577)
-
Total FAK
-
p-Paxillin (Y118)
-
Total Paxillin
-
GAPDH (loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection and Analysis :
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize phospho-protein levels to total protein levels.
-
Conclusion
Validating the specificity of a new kinase inhibitor is a critical step in its development. By employing a combination of broad kinome screening and targeted biochemical and cellular assays, and by comparing its performance against well-characterized inhibitors like Dasatinib and Saracatinib, researchers can build a comprehensive and objective profile of this compound's specificity. The detailed protocols and comparative data structure provided in this guide offer a robust framework for these essential validation studies.
References
Comparative Cross-Reactivity Analysis of T338C Src-IN-1: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the cross-reactivity profile of T338C Src-IN-1, an electrophilic inhibitor designed for a chemically engineered mutant of Src kinase (T338C). The data presented here is crucial for researchers in kinase drug discovery and chemical biology to assess the selectivity of this compound and potential off-target effects. The information is based on the seminal work by Garske, A. L., et al., published in the Proceedings of the National Academy of Sciences (PNAS) in 2011, which introduced a novel chemical genetic strategy based on covalent complementarity.
Introduction to this compound and Covalent Complementarity
This compound is a potent, irreversible inhibitor of the engineered T338C mutant of Src kinase. This inhibitor operates on the principle of "covalent complementarity," where a cysteine residue, engineered at the gatekeeper position of the kinase, forms a covalent bond with an electrophilic group on the inhibitor. This strategy aims to achieve high potency and selectivity. The inhibitor features a pyrazolopyrimidine scaffold, a common motif in kinase inhibitors, derivatized with a vinylsulfonamide electrophile that specifically reacts with the introduced cysteine in the T338C Src mutant. The parent compound, a vinylsulfonamide-derivatized pyrazolopyrimidine, has demonstrated an IC50 of 111 nM against the T338C Src mutant, representing a 10-fold increase in potency compared to the wild-type c-Src.[1]
Cross-Reactivity Profiling Against a 307-Kinase Panel
To evaluate the selectivity of the electrophilic pyrazolopyrimidine inhibitors, a comprehensive cross-reactivity screening was performed against a panel of 307 different kinases. The data presented below is for a representative vinylsulfonamide-derivatized pyrazolopyrimidine inhibitor, a close analog of this compound, from the foundational study by Garske et al. The screening was conducted at a concentration of 500 nM.
| Target Kinase | Percentage of Control |
| T338C c-Src | Significantly Inhibited (IC50 = 111 nM) |
| MOK | 18% |
| TSSK6 | 68% |
| STK17B | 73% |
| PHKG2 | 75% |
| MYO3A | 76% |
| FLT3 | 77% |
| PLK4 | 78% |
| TRPM6 | 80% |
| CAMK1D | 81% |
| PIP5K1A | 81% |
| GRK7 | 82% |
| EPHB1 | 83% |
| TESK1 | 83% |
| ... (and other kinases with >83% of control activity) | ... |
Note: The table presents a selection of the most inhibited kinases. The full dataset from the original publication should be consulted for a comprehensive list. The percentage of control represents the remaining kinase activity in the presence of the inhibitor.
The results demonstrate a remarkable selectivity profile for this class of inhibitors.[1] The most significant off-target inhibition was observed against MOK (MAPK/MAK/MRK overlapping kinase), which is one of the few human kinases that naturally possesses a cysteine gatekeeper residue.[1] This finding underscores the specificity of the covalent complementarity approach, as the inhibitor primarily targets kinases with an accessible cysteine at the gatekeeper position. The vast majority of the 307 kinases tested showed minimal inhibition, highlighting the highly selective nature of this compound and its analogs for the intended engineered target.[1]
Experimental Protocols
Kinase Inhibition Assay for Cross-Reactivity Profiling
The cross-reactivity of the electrophilic inhibitors was assessed using a radioactive filter binding assay. The general protocol is outlined below:
-
Kinase Reaction Mixture Preparation: A reaction cocktail was prepared containing reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO), the specific substrate for each kinase, and [γ-³³P]-ATP.
-
Inhibitor Addition: The test inhibitor (e.g., vinylsulfonamide-derivatized pyrazolopyrimidine) was added to the kinase reaction mixture at a final concentration of 500 nM.
-
Initiation of Reaction: The respective kinase was added to the mixture to initiate the phosphorylation reaction.
-
Incubation: The reactions were incubated for 120 minutes at room temperature.
-
Reaction Termination and Substrate Capture: The reactions were stopped by spotting the mixture onto P81 phosphocellulose paper. The paper was then washed extensively in 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Detection and Data Analysis: The amount of incorporated radioactivity, corresponding to the kinase activity, was measured using a scintillation counter. The percentage of control was calculated by comparing the activity in the presence of the inhibitor to the activity in a DMSO control.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of Src inhibition, the following diagrams are provided.
Caption: Experimental workflow for kinase cross-reactivity profiling.
Caption: Simplified Src signaling pathway and the point of inhibition.
Conclusion
The electrophilic inhibitor this compound, designed for the engineered T338C Src kinase, exhibits a highly selective profile with minimal off-target effects against a broad panel of kinases. The primary off-target, MOK, is explained by its natural possession of a cysteine gatekeeper. This high degree of selectivity validates the covalent complementarity approach as a powerful strategy for developing specific kinase inhibitors for research and potential therapeutic applications. Researchers utilizing this compound can have a high degree of confidence in its specificity for the intended engineered target, thereby enabling precise dissection of Src-dependent signaling pathways.
References
Validating Kinase Inhibitor Efficacy: A Comparative Guide Using a T338C Src Knock-in Cell Line
For researchers, scientists, and drug development professionals, the robust validation of targeted kinase inhibitors is a critical step in the preclinical pipeline. The T338C Src knock-in cell line offers a powerful tool for assessing inhibitor efficacy against a clinically relevant gatekeeper mutation. This guide provides a comparative analysis of common Src inhibitors, detailing their performance in this specific cellular model versus alternatives and outlining the experimental protocols required for such validation.
The proto-oncogene tyrosine-protein kinase Src is a key regulator of numerous cellular processes, including proliferation, survival, and migration.[1] Its aberrant activation is a frequent occurrence in many human cancers, making it a prime target for therapeutic intervention.[1] However, the development of resistance to kinase inhibitors, often through mutations in the kinase domain, presents a significant clinical challenge.
One of the most critical sites for such mutations is the "gatekeeper" residue. In Src, this is threonine 338 (T338). The gatekeeper residue controls access to a hydrophobic pocket within the ATP-binding site.[2] Mutations at this position, such as T338C, T338M, or T338I, can sterically hinder the binding of ATP-competitive inhibitors, leading to drug resistance.[1][2] Engineered knock-in cell lines expressing these mutations are therefore invaluable for identifying inhibitors that can overcome this resistance mechanism.
This guide focuses on the use of a T338C Src knock-in cell line to evaluate the efficacy of prominent Src inhibitors like Dasatinib, Saracatinib, and Bosutinib. By comparing inhibitor activity in this mutant cell line to wild-type cells, researchers can quantify the impact of the gatekeeper mutation on drug sensitivity and identify compounds with a more resilient profile.
Comparative Inhibitor Performance
The central utility of the T338C Src knock-in model is the direct comparison of inhibitor potency against the mutant and wild-type (WT) forms of the kinase. The table below summarizes the half-maximal inhibitory concentration (IC50) values for several Src inhibitors.
Note: Specific cellular IC50 data for the T338C knock-in line is not widely available in public literature. The data presented for the mutant form is based on closely related and functionally analogous gatekeeper mutations (e.g., T338I, T338M) to illustrate the principle of resistance. In vitro data reflects direct kinase inhibition, while cellular data reflects the inhibitor's effect on cell viability or proliferation.
| Inhibitor | Target(s) | In Vitro IC50 (WT Src) | Cellular IC50 (WT Src Cells) | Cellular Effect (T338 Mutant Cells) |
| Dasatinib | Src, Abl, c-Kit | 0.8 nM[3] | ~5-100 nM (Varies by cell line)[4] | Resistant . Overexpression of c-Src T338I rescues cardiomyocytes from Dasatinib-induced toxicity.[5] |
| Saracatinib (AZD0530) | Src family kinases | 2.7 nM[6] | ~200-700 nM (Varies by cell line)[6] | Data not publicly available. |
| Bosutinib (SKI-606) | Src, Abl | 1.2 nM[7] | ~100-250 nM (Varies by cell line)[7][8] | Data not publicly available. |
Signaling Pathways and Experimental Logic
To validate inhibitor effects, it is crucial to understand the underlying molecular pathways and the logic of the experimental workflow.
Experimental Protocols
Detailed and consistent methodologies are paramount for generating reproducible data. Below are foundational protocols for the key experiments involved in this validation guide.
Cell Viability / Proliferation Assay (MTT/MTS)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Wild-type and T338C Src knock-in cell lines
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Src inhibitors (e.g., Dasatinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the Src inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Afterwards, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the results as percent viability versus inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.
Western Blot for Src Phosphorylation
This technique is used to quantify the inhibition of Src activity by measuring the phosphorylation status of Src at its activation loop (Tyrosine 416).
Materials:
-
Cell lysates from inhibitor-treated WT and T338C Src cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416), anti-total-Src, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After inhibitor treatment (typically for 2-24 hours), wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C, diluted in blocking buffer.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies for total Src and a loading control like β-actin.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-Src to total Src for each condition.
In Vitro Kinase Assay from Cell Lysates
This assay directly measures the enzymatic activity of Src kinase immunoprecipitated from cell lysates.
Materials:
-
Cell lysates from inhibitor-treated cells
-
Anti-Src antibody and Protein A/G agarose beads
-
Kinase assay buffer
-
Src-specific peptide substrate (e.g., AEEEIYGEFEAKKKK)
-
[γ-32P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)
-
Phosphocellulose paper and phosphoric acid (for radiolabeling) or luminometer (for ADP-Glo™)
Procedure:
-
Immunoprecipitation: Incubate 200-500 µg of cell lysate with an anti-Src antibody for 2-4 hours at 4°C. Add Protein A/G beads and incubate for another 1-2 hours to capture the Src protein.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer to remove detergents and non-specific proteins.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing the Src peptide substrate and the inhibitor being tested.
-
Initiate Reaction: Start the reaction by adding ATP.
-
For Radiolabeling: Add [γ-32P]ATP and incubate at 30°C for 20-30 minutes. Stop the reaction and spot the supernatant onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™: Add a non-radiolabeled ATP and incubate. Stop the kinase reaction, add the ADP-Glo™ reagent to deplete remaining ATP, and then add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure luminescence with a plate reader.
-
-
Analysis: Compare the kinase activity in samples treated with the inhibitor to the vehicle control to determine the percent inhibition.
By employing these methodologies with the T338C Src knock-in cell line, researchers can rigorously evaluate the efficacy of novel and existing inhibitors, generating the critical data needed to advance the development of therapies that can overcome clinical resistance.
References
- 1. Hybrid compound design to overcome the gatekeeper T338M mutation in cSrc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of T338C Src-IN-1: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of the research chemical T338C Src-IN-1. It is essential to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and definitive disposal instructions. The procedures outlined below are based on standard practices for laboratory chemical waste management and should be adapted to comply with your institution's specific policies and local regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. As a Src inhibitor, it is a biologically active molecule.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of accidental contact, refer to the first-aid measures outlined in the SDS.
Step-by-Step Disposal Protocol
The proper disposal of this compound, like other chemical waste, is a regulated process to ensure safety and environmental protection.[3] The following steps outline a general procedure for its disposal:
-
Waste Identification and Classification:
-
This compound should be treated as hazardous chemical waste.
-
Consult the SDS and local regulations to determine the specific waste category (e.g., toxic, chemical).
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Keep solid waste (e.g., contaminated gloves, weigh boats, paper towels) separate from liquid waste (e.g., solutions in solvents like DMSO).[4]
-
Store waste in compatible, leak-proof containers provided by your EHS department.[5] Ensure the container material is resistant to the chemicals it will hold.[5]
-
-
Container Labeling:
-
Label all waste containers clearly with the words "Hazardous Waste."[5]
-
The label must include the full chemical name ("this compound"), the concentration (if in solution), and the date accumulation started.[6]
-
List all constituents of the waste, including solvents and their approximate percentages.[5]
-
-
Waste Accumulation and Storage:
-
Store waste containers in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.[3][5]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Ensure waste containers are kept securely closed except when adding waste.[3][5]
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has reached the accumulation time limit set by regulations (often 12 months), arrange for its disposal.[6][7]
-
Submit a chemical waste pickup request to your institution's EHS department through their designated online system or procedure.[6]
-
EHS professionals will then collect the waste for proper treatment and disposal in accordance with federal, state, and local regulations.[3]
-
Quantitative Data for Chemical Waste Handling
The following table summarizes key quantitative limits and timelines for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific institutional or local regulations may vary.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [3][7] |
| Maximum Acutely Toxic (P-listed) Waste in SAA | 1 quart of liquid or 1 kilogram of solid | [3] |
| Maximum Accumulation Time in SAA | 12 months from the start date | [6][7] |
| Time to Remove Full Container from SAA | Within 3 calendar days | [3][5] |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste like this compound.
Caption: General workflow for the disposal of this compound.
Signaling Pathway Context: The Role of Src Inhibitors
Src tyrosine kinases are key components of intracellular signaling pathways that regulate cell processes such as proliferation, differentiation, survival, and motility.[2] Dysregulation of Src kinase activity is implicated in various diseases, including cancer.[1][2] this compound, as a Src inhibitor, functions by blocking the activity of these kinases, thereby disrupting the downstream signaling cascades that contribute to disease progression.[2] The diagram below provides a simplified representation of the signaling pathway inhibited by compounds like this compound.
Caption: Inhibition of Src kinase signaling by this compound.
References
- 1. Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Src Inhibitor 1 | Src | TargetMol [targetmol.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. epa.gov [epa.gov]
Personal protective equipment for handling T338C Src-IN-1
Essential Safety and Handling Guide for T338C Src-IN-1
Personal Protective Equipment (PPE)
The primary method to prevent exposure is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[5] Engineering controls, such as fume hoods or isolators, should always be used as the first line of defense, with PPE serving as essential secondary protection.[6][7] The required level of PPE varies with the procedure being performed.
| Activity | Required PPE | Description |
| Low-Exposure Tasks (e.g., Handling sealed containers, visual inspection) | • Single Pair of Nitrile Gloves • Standard Lab Coat • Safety Glasses | Standard laboratory precautions are sufficient when the compound is fully contained. |
| Handling Solids (e.g., Weighing, aliquoting powder) | • Double Nitrile Gloves • Disposable, Low-Permeability Gown • Safety Goggles or Face Shield • N95 Respirator | These tasks carry a high risk of aerosol generation. All handling of solids must be performed within a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[7] |
| Preparing Solutions (e.g., Dissolving solid compound in solvent) | • Double Nitrile Gloves • Disposable, Low-Permeability Gown • Safety Goggles or Face Shield | To be performed in a chemical fume hood to contain splashes and vapors. |
| In Vitro / Cell-Based Assays (e.g., Adding compound to cell culture) | • Single or Double Nitrile Gloves • Standard Lab Coat or Disposable Gown • Safety Glasses | Work should be conducted in a Class II Biosafety Cabinet (BSC) to maintain sterility and provide operator protection. |
| Spill Cleanup & Waste Disposal | • Double Nitrile Gloves • Disposable, Low-Permeability Gown • Safety Goggles and Face Shield • N95 Respirator (for powder spills) | Enhanced PPE is critical to prevent exposure during cleanup and disposal operations. |
Operational and Disposal Plans
Follow these step-by-step procedures to minimize risk during the entire lifecycle of handling this compound.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leakage within a fume hood.
-
Labeling : Ensure the container is clearly labeled with the compound name, date received, and relevant hazard warnings.
-
Storage : Store the compound in a designated, secure, and well-ventilated area away from incompatible materials. The storage container should be tightly sealed. Follow the supplier's recommendations for storage temperature (e.g., -20°C).
Weighing and Solution Preparation (Performed in a Fume Hood)
-
Prepare the Area : Before starting, ensure the fume hood or containment enclosure is clean and decontaminated. Cover the work surface with disposable absorbent pads.
-
Don PPE : Put on all required PPE as specified in the table for "Handling Solids."
-
Weighing : Use a dedicated set of spatulas and weighing boats. Handle the solid compound gently to avoid creating dust.
-
Dissolving : To prepare a stock solution, add the solvent to the vial containing the pre-weighed compound. Cap the vial securely and mix using a vortex or sonicator until fully dissolved.
-
Cleanup : After preparation, carefully wipe down the balance, spatulas, and work surface with an appropriate solvent (e.g., 70% ethanol) to decontaminate them. Dispose of all contaminated disposables as hazardous waste.
Experimental Use
-
Cell-Based Assays : When adding the compound to cells, perform all manipulations within a Class II Biosafety Cabinet to protect both the operator and the cell culture.
-
Avoid Contamination : Use dedicated pipette tips and tubes to prevent cross-contamination of other experiments and work areas.
Spill Management
-
Evacuate and Alert : If a spill occurs, alert others in the area immediately. Evacuate the immediate vicinity if the spill is large or involves a volatile solvent.
-
Contain the Spill : For liquid spills, cover with an absorbent material. For solid spills, gently cover with damp paper towels to avoid raising dust.
-
Cleanup : Wearing the appropriate PPE, carefully clean the spill area, working from the outside in.
-
Decontaminate : Decontaminate the area with an appropriate cleaning agent.
-
Dispose : All materials used for cleanup must be disposed of as hazardous chemical waste.[8][9][10]
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.[11][12]
-
Solid Waste : This includes contaminated gloves, gowns, pipette tips, vials, and absorbent pads. Collect this waste in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing the compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[10]
-
Empty Containers : "Empty" containers that held the solid compound or stock solutions must be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[9][10]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: Workflow for handling potent compounds like this compound.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. sbnsoftware.com [sbnsoftware.com]
- 4. Risk Assessment - Health and Safety Authority [hsa.ie]
- 5. pogo.ca [pogo.ca]
- 6. pharmtech.com [pharmtech.com]
- 7. gerpac.eu [gerpac.eu]
- 8. wgtn.ac.nz [wgtn.ac.nz]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
